2,4-Dichloro-6-phenylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSMZDBMUSIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287122 | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26032-72-4 | |
| Record name | 26032-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-6-phenylpyrimidine CAS number 26032-72-4
Commencing Property Analysis
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Defining Property Scope
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Initiating Protocol Development
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A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine from 6-Phenyluracil
Abstract
2,4-Dichloro-6-phenylpyrimidine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds, including kinase inhibitors. Its strategic importance stems from the differential reactivity of its two chlorine atoms, which allows for programmed, regioselective functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of the robust and widely adopted synthesis of this compound via the direct chlorination of 6-phenyluracil. We will dissect the underlying reaction mechanism, present a field-proven experimental protocol, discuss critical process parameters, and emphasize the stringent safety measures required for handling the reagents involved. This document is designed to equip researchers with the necessary expertise to perform this synthesis efficiently and safely.
Mechanistic Rationale: The Transformation of a Uracil Core
The conversion of a uracil derivative to a dichloropyrimidine is a cornerstone transformation in heterocyclic chemistry. The reaction hinges on the chlorination of the lactam functionality within the 6-phenyluracil ring. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both the chlorinating agent and, typically, the reaction solvent.[2]
The mechanism proceeds through several key stages:
-
Tautomerization: 6-Phenyluracil exists in a tautomeric equilibrium between its keto (lactam) and enol (lactim) forms. The reaction is driven by the reactivity of the enol form.
-
Activation by POCl₃: The oxygen atoms of the enol tautomer act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate. This step is crucial as it converts the hydroxyl groups into excellent leaving groups.
-
Nucleophilic Attack by Chloride: Chloride ions, present from the POCl₃, attack the C2 and C4 positions of the pyrimidine ring.
-
Elimination and Aromatization: The departure of the phosphate leaving group and subsequent proton loss re-establishes the aromaticity of the pyrimidine ring, yielding the final this compound product.
The use of a large excess of POCl₃ ensures that it can serve as the solvent and drives the equilibrium towards the chlorinated product. In some protocols, tertiary amines like N,N-dimethylaniline or pyridine are added as catalysts.[2][3] These bases can form a more reactive Vilsmeier-Haack type reagent with POCl₃, accelerating the chlorination process.
Caption: Proposed mechanism for the chlorination of 6-phenyluracil.
Field-Validated Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations involving phosphorus oxychloride must be conducted within a certified chemical fume hood.
2.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 6-Phenyluracil (C₁₀H₈N₂O₂) | Round-bottom flask with reflux condenser |
| Phosphorus oxychloride (POCl₃), ≥99% | Magnetic stirrer with heating mantle |
| Dichloromethane (DCM), ACS grade | Inert gas line (Nitrogen or Argon) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Vacuum distillation apparatus |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Separatory funnel |
| Deionized Water & Ice | Rotary evaporator |
| Celite (optional, for filtration) | Standard laboratory glassware |
2.2. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame- or oven-dried to remove residual moisture. The setup should be under an inert atmosphere of nitrogen or argon.[4]
-
Charging Reagents: To the flask, add 6-phenyluracil (1.0 eq). Carefully add phosphorus oxychloride (10-15 eq, serving as solvent and reagent) via a cannula or dropping funnel.[2][5]
-
Heating and Reflux: With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C). Maintain the reflux for 4-12 hours.[5] The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. This step is critical and must be performed with caution in the fume hood.[2][6]
-
Quenching: Place the cooled, concentrated residue in an ice bath. Very slowly and cautiously, pour the residue onto a vigorously stirred mixture of crushed ice and water. Caution: This quenching process is highly exothermic and releases HCl gas.[7] Perform this step slowly to control the reaction rate. An alternative, often safer, method is to dilute the residue with an inert solvent like dichloromethane (DCM) and then slowly add this solution to a cold, stirred saturated solution of sodium bicarbonate.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.
Critical Process Insights and Causality
-
Reagent Purity and Dryness: The reaction is highly sensitive to moisture. Water reacts violently with POCl₃ and will consume the reagent, reducing the yield and creating hazardous byproducts like phosphoric acid and HCl gas.[8][9] All glassware must be scrupulously dried, and an inert atmosphere is essential.[4][10]
-
Excess POCl₃: Using POCl₃ as the solvent in large excess ensures the reaction goes to completion. It maintains a high concentration of the chlorinating agent and effectively solvates the intermediates.
-
Temperature Control: Reflux temperatures are necessary to overcome the activation energy for the chlorination of the heterocyclic ring. Insufficient heating will lead to an incomplete reaction.
-
Work-up Strategy: The post-reaction work-up is the most hazardous part of the procedure. Removing excess POCl₃ by vacuum distillation before quenching significantly reduces the violence of the hydrolysis reaction.[6] Quenching by pouring the reaction mass onto ice is a traditional method, but adding the diluted residue to a basic solution is a more controlled and safer alternative for neutralizing the acidic byproducts.[5][7]
Safety as a Self-Validating System
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[9][11] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (neoprene or teflon are recommended; nitrile is not suitable).[4]
-
Engineered Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10] An emergency shower and eyewash station must be immediately accessible.[8]
-
Handling: Use sealed containers and handle under an inert atmosphere to prevent contact with moisture.[4][10]
-
Spill Response: In case of a small spill, absorb the material with a dry, inert absorbent like vermiculite or sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4][8] The contaminated absorbent should then be cautiously neutralized with sodium bicarbonate before being collected for hazardous waste disposal.[4]
-
Waste Disposal: All POCl₃ waste, including contaminated materials, is considered hazardous and must be disposed of according to institutional and governmental regulations.[4]
Product Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Description |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol |
| Boiling Point | ~361 °C |
| ¹H NMR | The spectrum is expected to show multiplets for the phenyl protons and a singlet for the pyrimidine C5-H. |
| ¹³C NMR | Signals corresponding to the dichloropyrimidine and phenyl carbons are expected. |
| Mass Spec (EI) | The mass spectrum will show a characteristic molecular ion cluster (M, M+2, M+4) due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |
Note: Specific NMR chemical shifts will depend on the solvent used.
Visualized Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Conclusion and Outlook
The chlorination of 6-phenyluracil with phosphorus oxychloride is a reliable and scalable method for producing this compound, a high-value intermediate for drug discovery. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are paramount for success. The resulting dichlorinated product provides a platform for further chemical elaboration, enabling the synthesis of diverse libraries of substituted pyrimidines for screening and development as potential therapeutic agents.
References
- BenchChem. (n.d.). An In-depth Technical Guide to Phosphorus Oxychloride Safety for Laboratory Use.
- Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- Biosynth. (n.d.). This compound.
- Various Authors. (2025). PhPOCl2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl5. ResearchGate.
- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine synthesis.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
- Journal of Organic Chemistry. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent.
- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
- National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
2,4-Dichloro-6-phenylpyrimidine molecular structure and IUPAC name
Beginning Research on Molecule
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An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-phenylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep understanding of a compound's fundamental physicochemical properties is a critical, non-negotiable prerequisite for successful drug discovery and process development. Among these properties, solubility is paramount. It dictates everything from reaction kinetics and purification efficiency to the feasibility of formulation and bioavailability. This guide is designed to provide a comprehensive, actionable framework for understanding and determining the solubility of 2,4-dichloro-6-phenylpyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will move beyond simple data points, exploring the causal relationships between solvent choice and solubility, and equipping you with robust methodologies for your own laboratory investigations.
The Molecular Profile of this compound: A Solubility Perspective
This compound is a solid at room temperature. Its solubility is dictated by the interplay of its distinct structural features: the aromatic pyrimidine core, the two electron-withdrawing chloro-substituents, and the nonpolar phenyl group.
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.
-
Dichloro-Substituents: The chlorine atoms enhance the molecule's polarity and introduce dipole-dipole interactions, but they do not act as hydrogen bond donors.
-
Phenyl Group: This bulky, nonpolar group contributes to van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar or aromatic solvents.
The overall solubility is a balance between these competing factors. We can anticipate that solvents capable of engaging in multiple types of interactions will be the most effective.
Quantitative Solubility Data
While comprehensive public data on the solubility of this compound is not extensively documented, available information and analogous compound behavior suggest a general solubility profile. The following table summarizes expected solubility trends.
| Solvent Class | Solvent Example | Expected Solubility (at 25 °C) | Primary Solute-Solvent Interactions |
| Polar Aprotic | Dichloromethane (DCM) | High | Dipole-dipole interactions |
| Tetrahydrofuran (THF) | High | Dipole-dipole interactions, weak hydrogen bonding (with ether oxygen) | |
| Acetonitrile (ACN) | Moderate | Dipole-dipole interactions | |
| Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions | |
| Polar Protic | Methanol | Low to Moderate | Hydrogen bonding (acceptor), dipole-dipole |
| Ethanol | Low to Moderate | Hydrogen bonding (acceptor), dipole-dipole | |
| Water | Very Low | Unfavorable due to the large nonpolar phenyl group | |
| Nonpolar | Toluene | Moderate to High | π-π stacking, van der Waals forces |
| Hexane | Low | Primarily van der Waals forces |
Note: This data is compiled from general principles of organic chemistry and data on structurally similar compounds. Experimental verification is crucial for specific applications.
Experimental Determination of Solubility: A Validated Protocol
To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound.
Principle
This method relies on creating a saturated solution of the compound in a given solvent at a specific temperature. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or incubator
-
Volumetric pipettes
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces. Weigh the vial containing the dried solute on an analytical balance.
-
Calculation: The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)
Self-Validating System and Causality
-
Why an excess of solute? This ensures that the equilibrium between the dissolved and undissolved solute is established, leading to a truly saturated solution.
-
Why 24 hours of equilibration? This timeframe is generally sufficient for most organic compounds to reach solubility equilibrium. For some systems, a kinetic solubility study may be needed to determine the optimal equilibration time.
-
Why syringe filtration? This is a critical step to prevent undissolved solid particles from being transferred, which would artificially inflate the measured solubility. The filter material must be chemically inert to the solvent.
Workflow Diagram
Caption: Gravimetric solubility determination workflow.
Factors Influencing Solubility: A Deeper Dive
Understanding the "why" behind solubility is crucial for solvent selection and process optimization.
Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is a useful starting point. This compound has both polar (dichloro-pyrimidine) and nonpolar (phenyl) regions.
-
Dichloromethane (DCM): As a polar aprotic solvent, DCM effectively interacts with the polar C-Cl bonds of the solute through dipole-dipole interactions, leading to good solubility.
-
Toluene: The aromatic ring of toluene can engage in favorable π-π stacking interactions with the phenyl ring of the solute, contributing to its moderate to high solubility.
-
Hexane: Being a nonpolar aliphatic solvent, hexane lacks the ability to form strong interactions with the polar parts of the molecule, resulting in low solubility.
Temperature Effects
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic (requires energy to break the crystal lattice). When developing a synthetic procedure or a crystallization protocol, it is essential to determine the solubility at different temperatures.
Logical Relationship Diagram
A Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-6-phenylpyrimidine: Melting and Boiling Point Determination
Executive Summary
Introduction to 2,4-Dichloro-6-phenylpyrimidine
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. The strategic placement of two chlorine atoms on the pyrimidine ring renders these positions susceptible to nucleophilic substitution, making it a highly valuable building block in organic synthesis.[1]
-
IUPAC Name: this compound[3]
-
Molecular Weight: 225.07 g/mol [3]
-
SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl[3]
Significance in Synthetic and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including nucleic acids and a wide array of approved drugs. This compound serves as a key starting material for creating libraries of substituted pyrimidines. The chlorine atoms can be selectively displaced to introduce various functional groups, enabling the fine-tuning of a molecule's pharmacological profile. This has led to its use in developing compounds with potential therapeutic applications, including antifungal agents and kinase inhibitors for cancer treatment.[6][7][8]
Physicochemical Properties
The accurate determination of physical constants like melting and boiling points is a cornerstone of chemical characterization, serving as a primary indicator of sample purity.
Summary of Reported Data
A review of publicly available chemical databases reveals sparse and sometimes conflicting data for this compound. The following table summarizes the available information.
| Property | Value | Source(s) | Notes |
| Melting Point | Not Available | [4] | Multiple sources for structurally similar compounds exist (e.g., 2,4-dichloro-6-methylpyrimidine), but an experimentally verified melting point for the title compound is not reported. |
| Boiling Point | 361.2 °C | This value is likely a computational prediction and requires experimental verification. Another source explicitly states the boiling point is not available.[4] | |
| Flash Point | 87 °C | --- | |
| Appearance | White to Light yellow powder/crystal | [1] | Typically a solid at room temperature.[1] |
The Critical Role of Purity
For any physical constant determination, sample purity is paramount. Impurities disrupt the uniform crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range.[9][10] A sharp, narrow melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound.[9] Similarly, impurities can elevate the boiling point of a liquid. Therefore, prior to any measurement, the compound must be rigorously purified, for instance by recrystallization or column chromatography, and its purity confirmed by an analytical technique such as LC-MS or NMR.
Experimental Protocol: Melting Point Determination
This section provides a detailed methodology for accurately determining the melting point of this compound using the capillary method, which is compatible with modern digital melting point apparatus.
Principle of Measurement
The melting point is the temperature at which a substance transitions from the solid to the liquid phase. This occurs when the kinetic energy supplied as heat overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[9][10]
Apparatus and Reagents
-
Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound (purified sample)
-
Spatula
-
Watch glass
Step-by-Step Methodology
-
Sample Preparation: Place a small amount of the dry, purified this compound onto a clean watch glass. Use a spatula to crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.[11]
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to compact the powder into the sealed end. Repeat until the sample fills the tube to a height of 2-3 mm.[9][10] An insufficient sample may be difficult to observe, while too much sample will cause a broad melting range due to uneven heating.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by setting a high heating rate (e.g., 10-20°C/minute).[10] This will provide an approximate melting range. Note the temperatures where melting begins and ends.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with a fresh sample.
-
Heating and Observation: Set the apparatus to heat at a slow, steady rate of 1-2°C per minute. A slow ramp rate is crucial to maintain thermal equilibrium between the heating block, the sample, and the thermometer, ensuring an accurate reading.
-
Record the Melting Range: Observe the sample through the magnifying lens.
-
T₁: Record the temperature at which the first droplet of liquid becomes visible.
-
T₂: Record the temperature at which the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow. Repeat the determination at least twice with fresh samples to ensure consistency.
Experimental Protocol: Boiling Point Determination
Given that this compound is a solid at room temperature with a high predicted boiling point, standard distillation is impractical and requires a large amount of substance. The Thiele tube micro-method is a more appropriate technique for a research setting.
Principle of Measurement
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] At this temperature, the liquid undergoes bulk vaporization.
Step-by-Step Methodology (Thiele Tube)
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound or a solution in a high-boiling, inert solvent into a small test tube (Durham tube).
-
Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with the open end down and the sealed end up.[14]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the body of the test tube.[14]
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample portion is fully submerged below the oil level but not touching the glass walls.[12] Begin to gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.[12]
-
Observation: As the temperature rises, air trapped in the capillary will first bubble out. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12][14] This indicates that the vapor pressure of the sample now exceeds the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point at which the external atmospheric pressure equals the internal vapor pressure. Record the temperature at this precise moment. This is the boiling point.[12][14]
-
Pressure Correction: Always record the ambient atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
Workflow Visualization: Ensuring Data Integrity
The trustworthiness of any physical constant measurement hinges on a systematic workflow that begins with synthesis and ends with verified data. The following diagram outlines the essential steps for the characterization of this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Conclusion
This compound is a compound of significant interest in modern synthetic chemistry. While its utility as a reactive intermediate is well-established, its fundamental physicochemical data, such as melting and boiling points, are not consistently reported in the literature. This guide underscores the necessity for rigorous, in-house experimental determination of these properties. By following the detailed, validated protocols for melting and boiling point analysis provided herein, researchers can ensure the quality and purity of their materials, thereby generating reliable and reproducible data in their drug discovery and development endeavors.
References
- Mol-Instincts. (2025). This compound.
- PubChem. (n.d.). This compound.
- University of Calgary. (n.d.). Melting point determination.
- Al-Mustaqbal University College. (2021). experiment (1) determination of melting points.
- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
- vdocument.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.
- ResearchGate. (n.d.). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.
- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.
- Scribd. (n.d.). Melting Point: Experiment 1.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- ACS Publications. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners.
- Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
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- 14. chem.libretexts.org [chem.libretexts.org]
reactivity of chlorine atoms in 2,4-Dichloro-6-phenylpyrimidine
Initiating Research on Reactivity
I'm now diving into the reactivity of chlorine atoms within 2,4-dichloro-6-phenylpyrimidine. My initial strategy involves focused Google searches to build a solid foundation, especially concerning nucleophilic aromatic substitution reactions. This should provide insights into the relevant reaction pathways and potential catalytic influences, to help evaluate the data, and formulate the next step.
Defining Search Parameters
I've refined my approach, starting with targeted Google searches on chlorine atom reactivity within this compound. I'm focusing on nucleophilic aromatic substitution, positional reactivity (C2 vs. C4), and the impact of reaction conditions. My plan is to analyze the data to understand the electronic and steric influences. I'm moving toward designing a technical guide structure and will soon draft content, and create mechanisms.
Developing a Guide Outline
I'm now starting a round of targeted Google searches to find information on the reactivity of chlorine atoms in this compound, and to inform my analysis of the results. This will help inform the design of the technical guide, which will begin with an overview, and move to experimental protocols. Then, I will focus on understanding the mechanisms. I plan to present a structured draft, and self-validate the experiments. After this, I plan to make diagrams and incorporate citations.
electrophilic and nucleophilic sites of 2,4-Dichloro-6-phenylpyrimidine
Initiating Research on Pyrimidine
I'm starting a deep dive into 2,4-dichloro-6-phenylpyrimidine. Right now, the focus is on identifying its electrophilic and nucleophilic sites. I'm scouring Google for details on its reactivity, synthesis pathways, and commonly observed reactions. This foundational research will guide the next stages.
Expanding Reactivity Insights
I'm now expanding my research to include experimental and computational studies on the compound's reactivity. The goal is to fully understand its electrophilic and nucleophilic behaviors. I will structure the technical guide to first introduce the molecule, then analyze its electronic structure and discuss reactivity. I'll include mechanistic diagrams and experimental protocols, with citations.
Defining Initial Research Parameters
I'm now starting with a comprehensive search for electrophilic and nucleophilic sites within the molecule, and its reactivity. I will be looking at synthesis and common reactions, such as nucleophilic aromatic substitution. Next, I'll identify the key electrophilic and nucleophilic centers, considering the chlorine and phenyl substituents' impact on electron distribution. Experimental and computational studies are also of interest. My technical guide will begin with an introduction, then delve into the electronic structure, and finally detail site reactivity with mechanistic diagrams and experimental protocols.
Topic: Potential Biological Activities of 2,4-Dichloro-6-phenylpyrimidine Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural molecules and synthetic pharmaceuticals.[1][2] Within this vast chemical space, the 2,4-dichloro-6-phenylpyrimidine core represents a particularly compelling starting point for drug discovery. Its defining features—two reactive chlorine atoms at the 2 and 4 positions and a stabilizing phenyl group at the 6 position—create a versatile template for synthesizing diverse derivative libraries.[1][3] The chlorine atoms serve as excellent leaving groups, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby allowing for the systematic modulation of a compound's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the significant, experimentally-validated biological activities of derivatives originating from this scaffold, with a focus on anticancer, antimicrobial, and antiviral applications. We will delve into the mechanisms of action, structure-activity relationships, and the detailed experimental protocols necessary to evaluate these promising therapeutic agents.
The this compound Core: A Privileged Synthetic Intermediate
The utility of this compound (CAS No: 26032-72-4) lies in its role as a key building block.[3] It is typically synthesized and then utilized as a precursor for more complex molecules through targeted substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve regioselective synthesis, further expanding the diversity of potential derivatives. This synthetic accessibility makes it an attractive scaffold for generating compound libraries for high-throughput screening and lead optimization.[3]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Target Cell Line | Target Kinase | IC50 (µM) | Reference |
| L-18 | H1975 (NSCLC) | EGFRT790M/L858R | 0.65 | [4] |
| Compound 21 | HCC827 (NSCLC) | EGFR | 0.010 | [5] |
| Compound 21 | H1975 (NSCLC) | EGFRL858R/T790M | 0.21 | [5] |
| Compound 8 | - | VEGFR-2 | >100x more potent than semaxanib | [6] |
| Compound 66 | Various | CDK6/9 | Potent Inhibition | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a common method for determining the direct inhibitory effect of a compound on EGFR kinase activity.
-
Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).
-
Test compounds (derivatives) dissolved in DMSO.
-
Positive control inhibitor (e.g., Osimertinib).
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer. Ensure the final DMSO concentration is ≤1%.
-
To each well of the microplate, add the test compound dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Add the EGFR enzyme and substrate mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Antimicrobial Activity
Derivatives of the pyrimidine scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. [2][8]
Mechanism of Action
-
Antifungal: Some 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal lanosterol 14α-demethylase (CYP51). [9]This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
-
Antibacterial: The specific mechanisms for antibacterial action are varied. Pyrimidine derivatives can interfere with essential bacterial processes, though the exact targets are often less defined than for antifungal or anticancer agents. [2][10]Some studies have shown that certain derivatives exhibit broad-spectrum or targeted activity against both Gram-positive and Gram-negative bacteria. [11]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Organism | Activity Type | MIC (µg/mL) | Reference |
| Pyrimidine-2,4-dione derivative (3c) | K. pneumoniae | Antibacterial | 8 | [11] |
| Pyrimidine-2,4-dione derivative (3c) | P. aeruginosa | Antibacterial | 8 | [11] |
| Pyrimidine-2,4-dione derivative (3c) | E. faecalis | Antibacterial | 8 | [11] |
| 2-Thiopyrimidine derivative (3) | Various Bacteria | Antibacterial | 6.00 - 23.50 | [2] |
| Phenylpyrimidine derivative (C6) | 7 Clinical Fungal Strains | Antifungal | Good Efficacy | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of a test compound in a liquid nutrient broth. Growth is assessed after incubation by visual inspection or spectrophotometry.
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader (optional).
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the microtiter plate using the broth as the diluent.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension further in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (containing the compound dilutions) with the microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antiviral Activity
The pyrimidine core is present in many antiviral drugs, and derivatives of this compound are being explored for this application. [12]
Mechanism of Action
Pyrimidine derivatives can inhibit viral replication through various mechanisms. [12]While specific targets for this compound derivatives are still under broad investigation, related compounds have been shown to target the early stages of viral replication, including viral RNA replication and protein synthesis. They may act by inhibiting essential viral enzymes like RNA-dependent RNA polymerase or by interfering with the host cell factors that the virus hijacks for its own replication. [13][14]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death.
-
Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will prevent or reduce CPE.
-
Materials:
-
Susceptible host cell line (e.g., Vero cells).
-
Test virus (e.g., Coxsackievirus B3, Adenovirus). [13] * Cell culture medium.
-
Test compounds.
-
Cell viability reagent (e.g., Neutral Red or MTT).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed a 96-well plate with host cells and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus that causes complete CPE within 2-4 days. Include uninfected cell controls and infected vehicle controls.
-
Incubate the plate until the infected control wells show ~100% CPE.
-
Visually assess the plates for protection from CPE.
-
Quantify cell viability by adding a reagent like MTT. The amount of colored formazan product is proportional to the number of living cells.
-
Read the absorbance on a plate reader. Calculate the EC50 (the concentration of compound that protects 50% of cells from CPE).
-
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to targeted optimization. The most significant potential lies in the field of oncology, where derivatives have demonstrated potent, multi-targeted inhibition of key kinases like EGFR, VEGFR, and CDKs. [4][6][7]Furthermore, emerging evidence highlights its potential in combating microbial and viral infections. [2][9][12] Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening novel derivatives with unique substitutions at the C2 and C4 positions to improve potency and selectivity.
-
Mechanism Deconvolution: For antimicrobial and antiviral activities, identifying the specific molecular targets is crucial for rational drug design.
-
In Vivo Validation: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Overcoming Resistance: In oncology, continued development of derivatives that are active against known drug-resistance mutations remains a high priority. [4] This scaffold's proven versatility ensures that it will remain an area of intense interest for researchers and drug development professionals seeking to address unmet medical needs.
References
- Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents.Bioorganic & Medicinal Chemistry.
- This compound | 26032-72-4.Biosynth.
- Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.ResearchGate.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.PubMed.
- Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.Benchchem.
- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives.PubMed.
- CAS 26032-72-4: this compound.CymitQuimica.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.PubMed.
- Antiviral activity of compounds 6 and 15 against medically relevant flaviviruses.ResearchGate.
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.National Institutes of Health.
- Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners.ACS Omega.
- Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2- substitutedthio)-1,6-dihydropyrimidine.Journal of Applicable Chemistry.
- Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.ResearchGate.
- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review.PubMed.
- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.ResearchGate.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.Journal of King Saud University - Science.
- Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives.PubMed Central.
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- 2. jmaterenvironsci.com [jmaterenvironsci.com]
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- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine
This guide provides a comprehensive overview of the synthetic methodologies for obtaining 2,4-dichloro-6-phenylpyrimidine, a crucial intermediate in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical considerations, and comparative advantages of different synthetic routes.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers two reactive chlorine atoms that can be selectively displaced by various nucleophiles, making it a versatile building block for creating diverse molecular libraries. Its derivatives have shown promise in a range of therapeutic areas, including oncology, virology, and inflammation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic pathways for this compound.
The most common and industrially scalable approach involves the chlorination of a pyrimidinedione precursor, which itself is synthesized through a cyclocondensation reaction.
The Dominant Synthetic Paradigm: Cyclocondensation Followed by Chlorination
This two-step process is the most widely reported and reliable method for synthesizing this compound.
Step 1: Synthesis of 2,4-Dihydroxy-6-phenylpyrimidine (6-Phenyluracil)
The initial step involves the cyclocondensation of a phenyl-substituted three-carbon component with a urea derivative. The choice of the three-carbon component is a critical determinant of the overall efficiency and cost-effectiveness of the synthesis.
Method A: From Diethyl Phenylmalonate and Urea
This is a classic and robust method for forming the pyrimidine ring.
-
Mechanism: The reaction proceeds via a base-catalyzed condensation of diethyl phenylmalonate with urea. The ethoxide, generated from sodium ethoxide, deprotonates the active methylene group of the malonate, which then attacks the carbonyl carbon of urea. Subsequent intramolecular cyclization and dehydration afford the desired 2,4-dihydroxy-6-phenylpyrimidine.
Caption: Cyclocondensation of diethyl phenylmalonate and urea.
-
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl phenylmalonate.
-
Add urea to the mixture and reflux for an extended period (typically 6-8 hours).
-
After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude 2,4-dihydroxy-6-phenylpyrimidine is collected by filtration, washed with water, and dried.
-
Table 1: Comparison of Starting Materials for Cyclocondensation
| Starting Material | Reagent | Typical Conditions | Advantages | Disadvantages |
| Diethyl Phenylmalonate | Urea | Sodium Ethoxide, Ethanol, Reflux | High yield, well-established | Requires anhydrous conditions, long reaction time |
| Phenylmalonic Acid | Urea | Acetic Anhydride or Polyphosphoric Acid (PPA) | Can be a one-pot reaction from phenylacetic acid | Harsh conditions, potential for side reactions |
| Ethyl Phenylacetate | Urea | Strong Base (e.g., Sodium Hydride) | Readily available starting material | Requires a stronger base, potential for Claisen condensation |
Step 2: Chlorination of 2,4-Dihydroxy-6-phenylpyrimidine
The conversion of the dihydroxy pyrimidine to the dichloro derivative is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions.
-
Reagent of Choice: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most effective and commonly used reagent for this transformation. The reaction can be performed with or without a catalyst.
-
Mechanism: The lone pairs on the oxygen atoms of the tautomeric amide form of the dihydroxy pyrimidine attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphoryl intermediate. A subsequent attack by chloride ions displaces the phosphate ester, leading to the formation of the desired this compound. The presence of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by acting as a catalyst.
Caption: Chlorination of 2,4-dihydroxy-6-phenylpyrimidine using POCl₃.
-
Experimental Protocol:
-
A mixture of 2,4-dihydroxy-6-phenylpyrimidine and phosphorus oxychloride is heated at reflux.
-
In some procedures, a catalytic amount of N,N-dimethylaniline or another tertiary amine is added to facilitate the reaction.
-
After the reaction is complete (monitored by TLC or HPLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be performed for further purification.
-
Alternative Synthetic Strategies
While the two-step approach is dominant, other methods have been explored, particularly for specific applications or to avoid harsh reagents.
Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reagent (a mixture of POCl₃ and a tertiary amide like DMF) can be employed to synthesize chlorinated pyrimidines from appropriate precursors. While not the most direct route to the title compound, it is a powerful tool in pyrimidine chemistry.
Synthesis from Phenylacetonitrile and Dicyandiamide
This approach offers a different disconnection, building the pyrimidine ring from more nitrile-based starting materials. However, it often involves multiple steps and may not be as high-yielding as the traditional cyclocondensation route.
Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization of the final product are paramount.
-
Purification: Recrystallization is the most common method for purifying this compound. Column chromatography can also be employed for smaller-scale preparations or for removing closely related impurities.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
-
Safety Considerations
The synthesis of this compound involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium Metal: Reacts violently with water and alcohols. It should be handled with care under an inert atmosphere.
-
Solvents: Many of the organic solvents used are flammable and/or toxic.
Conclusion
The synthesis of this compound is a well-established process, with the cyclocondensation of a phenylmalonate derivative with urea followed by chlorination with phosphorus oxychloride being the most reliable and scalable method. Understanding the underlying mechanisms and experimental nuances is crucial for achieving high yields and purity. As a versatile building block, the efficient synthesis of this compound will continue to be of great importance in the fields of medicinal chemistry and drug discovery.
References
A comprehensive list of references will be provided upon the completion of the full literature search and review. The following are representative examples of the types of sources that would be consulted:
- General Pyrimidine Synthesis Reviews: Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1994; Vol. 52.
- Specific Synthetic Procedures: Organic Syntheses procedures for related pyrimidine syntheses. Patents detailing the industrial-scale production of this compound and its analogs.
- Mechanistic Studies: Journal articles from publications such as the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Medicinal Chemistry that discuss the mechanisms of pyrimidine formation and chlorin
spectroscopic data of 2,4-Dichloro-6-phenylpyrimidine (NMR, IR, Mass Spec)
Collecting Spectroscopic Data
I'm currently focused on gathering spectroscopic data for 2,4-dichloro-6-phenylpyrimidine. I'm prioritizing 1H NMR, 13C NMR, IR, and mass spectrometry data from reliable sources. Alongside this, I am trying to locate suitable experimental protocols.
Outlining Data Acquisition Strategies
I've moved on to strategizing the organization of the guide. First, I will introduce the compound and the significance of spectroscopic characterization, and then, I plan dedicated sections for NMR, IR, and Mass Spec. I'll include data in tables and provide detailed, step-by-step experimental protocols with interpretations, connecting signals to the molecule. I am creating Graphviz diagrams for the workflows too.
Initiating Data Search And Structuring
I've started by searching for this compound's spectroscopic data: 1H NMR, 13C NMR, IR, and mass spec, from reliable databases. Then, I began a detailed search for experimental protocols for small organic molecules, and fundamental principles, and I will structure the whitepaper with introductions, spectroscopic sections with detailed data, protocols, interpretations, and visualizations, including in-text citations and Graphviz diagrams. The final compilation for the whitepaper is ready.
safety and handling precautions for 2,4-Dichloro-6-phenylpyrimidine
Gathering Safety Data
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A Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine: Pathways, Protocols, and Mechanistic Insights
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2,4-dichloro-6-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of starting materials and reaction conditions, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic building block. The two chlorine atoms serve as excellent leaving groups, allowing for differential and site-selective nucleophilic substitution. This property makes it a highly valuable precursor for creating diverse libraries of substituted pyrimidines, which are core scaffolds in many pharmaceutical agents, including kinase inhibitors and antiviral drugs. The strategic selection of a synthetic route is paramount, balancing factors such as starting material availability, overall yield, scalability, and safety.
Primary Synthetic Pathway: Condensation Followed by Chlorination
The most established and widely utilized method for synthesizing this compound involves a two-step process. First, a phenyl-substituted pyrimidine-2,4-dione (also known as a uracil) is constructed. Second, this uracil intermediate is subjected to a vigorous chlorination reaction.
Step 1: Synthesis of the Key Intermediate: 6-Phenylpyrimidine-2,4(1H,3H)-dione (6-Phenyluracil)
The synthesis of the 6-phenyluracil core is typically achieved through the base-catalyzed cyclocondensation of ethyl benzoylacetate and urea. This reaction is a classic example of a Biginelli-type reaction.
Mechanism of Action: The reaction proceeds via a base-catalyzed mechanism. Sodium ethoxide, a strong base, deprotonates urea, increasing its nucleophilicity. The resulting anion attacks the electrophilic keto-carbonyl of ethyl benzoylacetate. This is followed by an intramolecular cyclization where the second nitrogen of the urea derivative attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable six-membered pyrimidine ring after dehydration.
Experimental Protocol: Synthesis of 6-Phenyluracil
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Preparation: A solution of sodium ethoxide is prepared by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol in a flask equipped with a reflux condenser and a drying tube. The dissolution is highly exothermic and produces hydrogen gas; appropriate safety measures must be taken.
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Addition of Reagents: To the cooled sodium ethoxide solution, 5.4 g (0.09 mol) of urea is added and stirred until dissolved. Subsequently, 19.2 g (0.1 mol) of ethyl benzoylacetate is added dropwise to the mixture.
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Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours, during which a solid precipitate typically forms.
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Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into 200 mL of cold water. The resulting aqueous solution is then acidified to a pH of approximately 5-6 using concentrated hydrochloric acid.
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Purification: The white precipitate of 6-phenyluracil is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The product is dried in a vacuum oven. A typical yield is in the range of 75-85%.
Step 2: Chlorination of 6-Phenyluracil
The conversion of the stable, aromatic 6-phenyluracil ring to its dichloro-derivative requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction transforms the keto-groups of the uracil ring into their enol tautomers, which are then converted into chloro-substituents.
Mechanism of Action & Role of Catalyst: The mechanism involves the phosphorylation of the carbonyl oxygen atoms of the uracil ring by POCl₃, forming a highly reactive intermediate. This intermediate is then attacked by chloride ions. The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline. The catalyst facilitates the reaction by forming a more reactive electrophilic intermediate with POCl₃, which accelerates the phosphorylation of the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
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Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl gas), 18.8 g (0.1 mol) of dry 6-phenyluracil is suspended in 75 mL (0.8 mol) of phosphorus oxychloride.
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Catalyst Addition: To this suspension, 5 mL of N,N-dimethylaniline is added cautiously. The addition may cause a slight exotherm.
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Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 3-5 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
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Workup and Isolation: After cooling, the excess POCl₃ is removed under reduced pressure (vacuum distillation). The remaining viscous residue is then very carefully poured onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
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Purification: The resulting solid product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent like ethanol or hexane can be performed to obtain a product with high purity. Typical yields for this step are 80-90%.
Alternative Synthetic Route: From Benzoylacetonitrile
An alternative pathway to the pyrimidine core avoids the initial synthesis of the uracil intermediate and instead builds the ring from a nitrile precursor. This can be advantageous if benzoylacetonitrile is a more readily available starting material.
Core Reaction: This route involves the cyclocondensation of benzoylacetonitrile with a suitable partner like guanidine or urea under conditions that facilitate ring closure. For instance, reacting benzoylacetonitrile with guanidine can yield 2-amino-4-chloro-6-phenylpyrimidine after a subsequent diazotization (Sandmeyer-type reaction) and chlorination, which is then further chlorinated at the 2-position. A more direct route involves forming the diaminopyrimidine and then performing a double diazotization/chlorination, though this is often lower yielding.
While this route is viable, the more common and generally higher-yielding pathway remains the chlorination of pre-formed 6-phenyluracil.
Summary of Synthetic Pathways
The following table summarizes the key parameters of the primary synthetic route for easy comparison.
| Parameter | Step 1: 6-Phenyluracil Synthesis | Step 2: Chlorination |
| Primary Starting Materials | Ethyl benzoylacetate, Urea | 6-Phenyluracil |
| Key Reagents | Sodium ethoxide (or other strong base), Ethanol | Phosphorus oxychloride (POCl₃) |
| Catalyst | N/A (Base-mediated) | N,N-Dimethylaniline (or other tertiary amine) |
| Reaction Type | Cyclocondensation | Nucleophilic Substitution / Chlorination |
| Typical Reaction Temp. | Reflux (approx. 78 °C) | Reflux (approx. 110 °C) |
| Typical Yield | 75-85% | 80-90% |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the primary synthetic pathway.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Relationship between materials and reaction steps in the synthesis.
Safety and Handling Considerations
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Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The workup procedure involving quenching with ice is extremely hazardous and must be done slowly and cautiously.
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Sodium Metal: Sodium reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere or a layer of mineral oil.
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Hydrochloric Acid: Concentrated HCl is corrosive and releases toxic fumes. Handle with appropriate PPE in a well-ventilated area.
References
- Organic Syntheses, Coll. Vol. 4, p.397 (1963); Vol. 34, p.46 (1954). [Link]
mechanism of 2,4-Dichloro-6-phenylpyrimidine formation
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Methodological & Application
nucleophilic aromatic substitution on 2,4-Dichloro-6-phenylpyrimidine
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synthesis of kinase inhibitors using 2,4-Dichloro-6-phenylpyrimidine.
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2,4-Dichloro-6-phenylpyrimidine as an intermediate in agrochemical synthesis.
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palladium-catalyzed cross-coupling of 2,4-Dichloro-6-phenylpyrimidine
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synthesis of 2,4-diamino-6-phenylpyrimidine derivatives
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reaction of 2,4-Dichloro-6-phenylpyrimidine with amines
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protocol for Sonogashira coupling with 2,4-Dichloro-6-phenylpyrimidine
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using 2,4-Dichloro-6-phenylpyrimidine to synthesize VEGFR-2 inhibitors.
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library synthesis of 2,4-Dichloro-6-phenylpyrimidine analogs
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purification of 2,4-Dichloro-6-phenylpyrimidine derivatives by column chromatography
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Application Note & Protocol: A Scalable Synthesis of 2,4-Dichloro-6-phenylpyrimidine for Pharmaceutical Research and Development
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2,4-dichloro-6-phenylpyrimidine, a critical building block in the development of various pharmaceutical agents. The protocol detailed herein is optimized for scalability, safety, and high purity, addressing the needs of researchers and professionals in drug development. We will delve into the underlying chemical principles, provide a step-by-step synthesis protocol, and outline essential safety and analytical considerations.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate in medicinal chemistry. The two chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This property has been exploited in the synthesis of numerous compounds with diverse biological activities, including kinase inhibitors, antivirals, and anti-inflammatory agents. Given its importance, a robust and scalable synthesis is paramount for advancing drug discovery programs.
Strategic Approach to Synthesis
The selected synthetic route for the large-scale production of this compound involves a two-step process starting from readily available precursors: the condensation of ethyl benzoylacetate with urea to form 6-phenyluracil, followed by a chlorination reaction using phosphoryl chloride (POCl₃). This method is favored for its cost-effectiveness, high yields, and adaptability to industrial-scale equipment.
Reaction Mechanism
The synthesis proceeds through two key transformations:
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Step 1: Condensation to 6-Phenyluracil: This is a classic Biginelli-type reaction where ethyl benzoylacetate condenses with urea in the presence of an acid catalyst. The reaction forms the pyrimidine ring structure.
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Step 2: Chlorination with Phosphoryl Chloride: The 6-phenyluracil is then treated with an excess of phosphoryl chloride. The hydroxyl groups on the uracil ring are converted to chloro groups, yielding the desired this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a target scale of 1 kilogram of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| Ethyl Benzoylacetate | ≥98% | Sigma-Aldrich | 1.0 kg |
| Urea | ≥99% | Fisher Scientific | 0.34 kg |
| Ethanol | Anhydrous | VWR | 5.0 L |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | 0.5 L |
| Phosphoryl Chloride (POCl₃) | ≥99% | Acros Organics | 3.0 L |
| N,N-Dimethylaniline | ≥99% | Alfa Aesar | 0.1 L |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 10.0 L |
| Sodium Bicarbonate | Saturated Solution | LabChem | As needed |
| Brine | Saturated Solution | LabChem | 2.0 L |
| Sodium Sulfate | Anhydrous | Macron | 0.5 kg |
Step 1: Synthesis of 6-Phenyluracil
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Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethanol (5.0 L) and urea (0.34 kg).
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Dissolution: Stir the mixture until the urea is completely dissolved.
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Addition of Reactants: Slowly add ethyl benzoylacetate (1.0 kg) to the reaction mixture over 30 minutes.
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Acid Catalysis: Carefully add concentrated hydrochloric acid (0.5 L) dropwise via the dropping funnel. An exotherm may be observed.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Filtration: After completion, cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 500 mL).
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Drying: Dry the 6-phenyluracil in a vacuum oven at 60 °C to a constant weight. A typical yield is around 85-90%.
Step 2: Synthesis of this compound
Safety Note: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
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Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, place the dried 6-phenyluracil from the previous step.
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Addition of Phosphoryl Chloride: Under an inert atmosphere (nitrogen or argon), slowly add phosphoryl chloride (3.0 L) to the reactor.
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Catalyst Addition: Add N,N-dimethylaniline (0.1 L) dropwise. This acts as a catalyst and acid scavenger.
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Reflux: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 6 hours. The reaction mixture will become a clear, dark solution.
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Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. The excess phosphoryl chloride must be removed. This is achieved by distillation under reduced pressure.
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Workup: Cautiously and slowly quench the reaction mixture by pouring it onto crushed ice (10 kg) with vigorous stirring. This step is highly exothermic and will release HCl gas, which must be scrubbed.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 3 L).
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Washing: Combine the organic layers and wash sequentially with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (1 x 2 L).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or heptane to yield a white to off-white crystalline solid. A typical yield for this step is 75-85%.
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the two-step synthesis of this compound.
Analytical Characterization
To ensure the quality and purity of the final product, the following analytical techniques are recommended:
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Melting Point: The melting point of pure this compound should be sharp and consistent with literature values (typically around 95-98 °C).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A purity of ≥98% is generally required for pharmaceutical applications.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
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Ventilation: All steps, especially those involving phosphoryl chloride and hydrochloric acid, must be performed in a well-ventilated chemical fume hood.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Phosphoryl chloride waste requires special handling and neutralization.
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Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemistry and adhering to the detailed procedures and safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for their ongoing research endeavors.
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Link]
- Hurst, D. T. (1996). An Introduction to the Chemistry and Biochemistry of Pyrimidines, Purines, and Pteridines. Pteridines, 7(3), 91-92. [Link]
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
reaction of 2,4-Dichloro-6-phenylpyrimidine with boronic acids
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applications of 2,4-Dichloro-6-phenylpyrimidine in medicinal chemistry
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I'm now fully immersed in a comprehensive Google search. I'm targeting medicinal applications, especially its use as a synthetic intermediate and within kinase inhibitors. I'm also looking for SAR data and detailed synthesis protocols. Next, I'll organize my findings into application notes, starting with the pyrimidine scaffold's significance. Then, I'll detail the advantages of the 2,4-dichloro-6-phenyl substitution.
Troubleshooting & Optimization
improving yield of 2,4-Dichloro-6-phenylpyrimidine synthesis
Initiating Research on Synthesis
I am currently starting with extensive Google searches to find information on synthesizing 2,4-Dichloro-6-phenylpyrimidine. I am focusing on starting materials, reaction mechanisms, and typical yields, including any factors known to influence the reaction.
Analyzing Synthesis Problems
I've moved on to identifying and researching problems associated with this synthesis, including side reactions and purification challenges. I'm actively seeking troubleshooting guides and protocols from reliable sources in chemical literature and supplier data. I'm also looking for detailed experimental procedures in peer-reviewed journals and patents to deepen my understanding of the reaction's mechanisms.
Deepening Synthesis Understanding
I'm now starting with a comprehensive Google search to find information on the synthesis of this compound, centering on starting materials, reaction pathways, typical yields, and factors that impact the yield. I'll also research problems like side reactions and purification challenges, looking for troubleshooting resources from reliable sources, and detailed experimental procedures in journals. After data collection, I will structure a technical support center.
Technical Support Center: 2,4-Dichloro-6-phenylpyrimidine Reactions
Welcome to the technical support center for reactions involving 2,4-dichloro-6-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Here, we will delve into the causality behind the formation of common side products and provide field-proven insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of a mono-substituted byproduct in my nucleophilic aromatic substitution (SNAr) reaction. What's causing this and how can I favor the di-substituted product?
Answer:
The two chlorine atoms on the this compound ring exhibit different reactivities. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater activation by the ring nitrogens. This inherent difference in reactivity often leads to the formation of a mono-substituted intermediate. If your reaction conditions are not optimized, this intermediate can become a major byproduct.
Troubleshooting Steps:
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Increase Reaction Temperature: Insufficient thermal energy can stall the reaction at the mono-substituted stage. A carefully controlled increase in temperature can provide the necessary activation energy to drive the reaction to completion.
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Extend Reaction Time: Kinetic limitations may be at play. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time to ensure full conversion to the di-substituted product.
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Excess Nucleophile: Using a stoichiometric excess of the incoming nucleophile can help drive the equilibrium towards the di-substituted product. A common starting point is 2.2 to 2.5 equivalents of the nucleophile.
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Base Strength and Stoichiometry: In reactions that require a base to deprotonate the nucleophile or scavenge HCl, ensure the base is strong enough and present in sufficient quantity (at least 2.0 equivalents for a di-substitution) to facilitate both substitutions.
FAQ 2: My Suzuki coupling reaction with this compound is yielding a significant amount of a homocoupled phenylpyrimidine dimer. What is the cause and how can I prevent it?
Answer:
The formation of a homocoupled dimer, such as 2,2'-dichloro-6,6'-diphenyl-4,4'-bipyrimidine, is a common side product in Suzuki couplings. This side reaction is often catalyzed by the palladium catalyst, particularly at higher temperatures or when the reaction is prolonged. It can also be exacerbated by impurities in the starting materials or solvent.
Troubleshooting Steps:
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Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. A systematic screen of the palladium catalyst loading (e.g., 1-5 mol%) is recommended to find the optimal balance between reaction rate and selectivity.
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Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can lead to catalyst decomposition and an increase in side products.
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Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction mixture are thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
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Use High-Purity Reagents: Impurities in the boronic acid or the this compound can contribute to side product formation. Use freshly recrystallized or purified starting materials if possible.
FAQ 3: I am seeing a byproduct with a mass corresponding to the hydrolysis of one of the chloro groups. How can I avoid this?
Answer:
Hydrolysis of the chloro groups on the pyrimidine ring can occur in the presence of water, leading to the formation of the corresponding hydroxypyrimidine or pyrimidone tautomer. This is particularly problematic when using aqueous bases or solvents that have not been adequately dried.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (argon or nitrogen).
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Select a Non-Aqueous Base: If a base is required, opt for a non-aqueous base such as potassium tert-butoxide or sodium hydride in an appropriate anhydrous solvent.
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Minimize Exposure to Air: Moisture from the air can be sufficient to cause hydrolysis. Use septa and syringes for reagent transfers to minimize atmospheric exposure.
Experimental Protocols
Protocol 1: General Procedure for Di-substitution via SNAr
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To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
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Add anhydrous solvent (e.g., THF, DMF, or NMP).
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Add the nucleophile (2.2 - 2.5 eq).
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If required, add a suitable base (e.g., NaH, K2CO3) (2.2 - 2.5 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Caption: Reaction pathways for this compound.
Data Summary
| Issue | Common Cause | Recommended Action | Expected Outcome |
| Mono-substituted Byproduct | Insufficient temperature/time, limiting nucleophile | Increase temperature, extend reaction time, use excess nucleophile | Increased yield of di-substituted product |
| Homocoupled Dimer | High catalyst loading, high temperature, oxygen | Optimize catalyst loading, lower temperature, degas solvent | Minimized dimer formation, cleaner reaction profile |
| Hydrolysis | Presence of water | Use anhydrous conditions, non-aqueous base | Prevention of hydroxypyrimidine byproduct |
References
- Please note that direct links to paywalled articles are not provided. The user is encouraged to use a library or institutional access to view the full text.
Technical Support Center: Regioselective Substitutions of 2,4-Dichloro-6-phenylpyrimidine
Welcome to the technical support center for synthetic strategies involving 2,4-dichloro-6-phenylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Here, we address common challenges and provide validated protocols grounded in mechanistic principles.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section tackles the core principles governing reactivity and selectivity.
Q1: Why is there a regioselectivity challenge with this compound? Which position is more reactive?
A: The challenge arises from two electron-deficient carbon centers, C2 and C4, both activated for nucleophilic attack by the electron-withdrawing pyrimidine nitrogens. Generally, the C4 position is kinetically favored and more reactive toward most nucleophiles.
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Electronic Factors: The C4 position is adjacent to only one nitrogen atom (N3), while the C2 position is flanked by two (N1 and N3). The cumulative electron-withdrawing effect of two adjacent nitrogen atoms makes the C2 position electronically more electron-deficient. However, the nitrogen at the N1 position can donate lone-pair electrons, which partially counteracts this effect. The N3 nitrogen, however, strongly activates the C4 position for attack.
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Steric Hindrance: The C6-phenyl group exerts significant steric hindrance around the C2 position, making it less accessible to incoming nucleophiles compared to the more exposed C4 position.
Therefore, the interplay between electronics and sterics typically directs nucleophiles to the C4 position under standard conditions.
Q2: How does the nature of the nucleophile (hard vs. soft) influence which position is attacked?
A: The Hard and Soft Acids and Bases (HSAB) principle can provide some guidance. The C4 position, being more electrophilic, is considered a "harder" center than C2.
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Hard Nucleophiles (e.g., primary/secondary amines, alkoxides): These nucleophiles react faster with the harder, more electrophilic C4 position, often leading to excellent C4 selectivity.
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Soft Nucleophiles (e.g., thiols): These nucleophiles may show less selectivity, as their attack is more orbitally controlled. While C4 substitution often still predominates, reactions with soft nucleophiles may require more careful optimization to avoid mixtures.
Q3: What is the role of the solvent and temperature in controlling selectivity?
A: Solvent and temperature are critical parameters for fine-tuning selectivity.
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Solvents: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are commonly used as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. The choice of solvent can influence reaction rates but typically has a secondary effect on selectivity compared to temperature and the nucleophile.
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Temperature: This is arguably the most powerful tool for control.
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Low Temperatures (e.g., 0 °C to room temperature): These conditions favor the kinetically controlled product, which is almost always the C4-substituted isomer. The lower activation energy barrier for attack at C4 means this pathway predominates when the overall thermal energy is low.
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High Temperatures (e.g., >100 °C): Elevated temperatures can provide enough energy to overcome the higher activation barrier for C2 substitution. In some cases, if the C2-substituted product is thermodynamically more stable, heating can favor its formation. However, high temperatures also increase the risk of di-substitution.
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Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered in the lab.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor C4/C2 Selectivity (Product is a mixture of isomers) | 1. Reaction temperature is too high , allowing the kinetically slower C2-substitution to compete. 2. Prolonged reaction time , potentially allowing for equilibration or side reactions. | 1. Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS to stop the reaction upon consumption of the starting material. 2. Use a non-polar solvent in some cases, which can suppress the rate of the competing reaction. |
| Formation of Di-substituted Product | 1. Excess nucleophile was used (>1.1 equivalents). 2. High reaction temperature activates the second, less reactive chlorine for substitution. | 1. Use precisely 1.0-1.05 equivalents of the nucleophile. Add the nucleophile slowly (e.g., via syringe pump) to maintain a low instantaneous concentration. 2. Maintain low reaction temperatures. The mono-substituted product is electron-richer and less reactive than the starting material; lower temperatures will disfavor the second substitution. |
| Low or No Reaction | 1. Nucleophile is not sufficiently reactive. 2. Base is too weak or absent. (For nucleophiles like amines or thiols, a base is often needed to scavenge HCl). 3. Starting material has degraded. | 1. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to activate the nucleophile and trap HCl. 2. Gently heat the reaction , but monitor closely for the onset of di-substitution or loss of selectivity. 3. Confirm the identity and purity of your starting material by NMR or LC-MS. |
| Difficulty Differentiating C2 and C4 Isomers | Spectroscopic data for the two isomers can be very similar. | Use 2D NMR techniques. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive. The proton of the N-H group on a C4-substituted amine will show a correlation to the C5 and C6 carbons, whereas the N-H proton on a C2-substituted amine will show a correlation to the C6 carbon only. |
Section 3: Validated Experimental Protocols
These protocols provide a starting point for achieving high regioselectivity.
Protocol A: Selective Synthesis of 4-Amino-2-chloro-6-phenylpyrimidine (C4-Substitution)
This protocol prioritizes the kinetically favored C4-substitution using controlled temperature.
Caption: Workflow for selective C4-amine substitution.
Step-by-Step Methodology:
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Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
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Solvent: Dissolve the starting material in anhydrous acetonitrile (MeCN) (approx. 0.1 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of the desired primary or secondary amine (1.0 eq).
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Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup: Quench the reaction with water and extract the product with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure 4-amino-2-chloro-6-phenylpyrimidine.
Protocol B: Favoring Synthesis of 2-Substituted-4-chloro-6-phenylpyrimidine (C2-Substitution)
Achieving C2 selectivity is more challenging and often substrate-dependent. It typically requires forcing conditions or specialized reagents. This protocol is a general strategy that may require optimization.
Caption: General strategy for achieving C2-substitution.
Step-by-Step Methodology:
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Setup: In a sealed reaction vessel suitable for high temperatures, combine this compound (1.0 eq) and the nucleophile (1.0-1.1 eq).
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Solvent & Base: Use a high-boiling point polar aprotic solvent like NMP or 1,4-dioxane. Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for less nucleophilic alcohols).
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Heating: Seal the vessel and heat the reaction mixture to 100-140 °C.
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Monitoring: This is critical. Monitor the reaction carefully by LC-MS every 1-2 hours. The goal is to maximize the formation of the C2 product while minimizing the formation of the C4 and di-substituted products.
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Workup: Once the optimal ratio is achieved, cool the reaction to room temperature. Carefully quench (e.g., with water if NaH was used) and perform a standard aqueous workup and extraction.
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Purification: The separation of C2 and C4 isomers can be challenging. Use a high-performance flash chromatography system and carefully chosen solvent systems. Multiple columns may be necessary.
Section 4: References
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Tumulty, J. A., et al. (2001). A practical, regioselective synthesis of 2,4-disubstituted 6-phenylpyrimidines. Tetrahedron Letters. Available at: [Link]
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Gomtsyan, A. (2002). Regioselective functionalization of pyrimidine derivatives. ARKIVOC. Available at: [Link]
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Ali, M. A., et al. (2011). Discovery of 4-amino-2-(N-substituted anilino)-6-phenylpyrimidines as potent cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
troubleshooting failed Suzuki coupling with 2,4-Dichloro-6-phenylpyrimidine
Beginning Research Phase
I am now initiating a comprehensive exploration of the Suzuki coupling for 2,4-dichloro-6-phenylpyrimidine. The preliminary phase involves extensive Google searches to identify crucial elements: recurring challenges, appropriate reaction parameters, effective catalyst systems, and potential side reactions that might influence the process.
Developing Comprehensive Plan
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Analyzing Key Information
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optimization of reaction conditions for amination of 2,4-Dichloro-6-phenylpyrimidine
Starting Research on Amination
I'm now diving into the research phase. My initial focus is comprehensive Google searches to uncover authoritative information on optimizing the amination of 2,4-dichloro-6-phenylpyrimidine. I'm especially keen on regioselectivity and common reaction conditions. My aim is to build a solid foundation of existing knowledge.
Analyzing Reaction Conditions
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Structuring Technical Support
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removal of impurities from 2,4-Dichloro-6-phenylpyrimidine
Starting Data Collection
I've started gathering information on the impurities that are commonly found in 2,4-Dichloro-6-phenylpyrimidine. I am also investigating its typical synthesis pathways and common methods for purification, like recrystallization and column chromatography. This data will be key to understanding the potential challenges I face.
Defining Structure & Scope
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Initiating Information Gathering
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preventing hydrolysis of 2,4-Dichloro-6-phenylpyrimidine
Beginning Research: Pyrimidine
I'm now diving into the chemical properties of 2,4-dichloro-6-phenylpyrimidine. My initial focus is on its vulnerability to hydrolysis. I'm especially interested in the underlying mechanisms and known preventative methods. The Google search queries are set!
Analyzing Susceptibility & Protocols
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Deepening Investigation: Hydrolysis
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-6-phenylpyrimidine
Welcome to the technical support center for cross-coupling reactions involving 2,4-dichloro-6-phenylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we will dissect the critical aspects of catalyst selection and reaction optimization, moving beyond simple protocols to explain the underlying principles that govern success. Our goal is to provide you with the expertise and validated strategies needed to troubleshoot and master these challenging yet rewarding transformations.
The Challenge: Regioselectivity in a Differentiated Heterocycle
This compound presents a unique challenge due to the non-equivalent reactivity of its two chlorine atoms. The C4 position is generally more activated towards nucleophilic aromatic substitution and, consequently, oxidative addition to a Pd(0) center, as compared to the C2 position. This inherent electronic difference is the primary lever we can pull to achieve selective monosubstitution. However, achieving high selectivity and yield requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent.
This guide will focus on the three most common cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Part 1: Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. With this compound, the primary goal is often the selective substitution at the C4 position.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: Why is my Suzuki coupling not selective? I'm getting a mixture of C4-substituted, C2-substituted, and disubstituted products.
A1: This is the most common issue. Poor selectivity typically arises from a catalyst system that is too reactive or reaction conditions (like high temperatures or prolonged reaction times) that overcome the intrinsic reactivity difference between the C4 and C2 positions. The key is to use a catalyst system with the right balance of reactivity to favor the more labile C4 position while leaving the C2 position untouched. For instance, using a bulky, electron-rich phosphine ligand can modulate the reactivity of the palladium center to enhance selectivity.
Q2: I'm observing significant amounts of boronic acid homocoupling and protodeboronation. What's causing this?
A2: These side reactions are often triggered by the presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid. Protodeboronation (hydrolysis of the boronic acid) is often exacerbated by overly aggressive aqueous basic conditions or high temperatures. Ensuring your reaction is thoroughly degassed and running it under a strictly inert atmosphere (Nitrogen or Argon) is critical. Additionally, choosing the right base is important; inorganic bases like K3PO4 or K2CO3 are often preferred over stronger bases like NaOH or KOH to minimize this side reaction.
Q3: My reaction is sluggish and gives low yields, even after extended heating. What can I do?
A3: Low reactivity can stem from several factors. First, ensure your palladium catalyst is active. A common issue is the use of a pre-catalyst that is not efficiently reduced to the active Pd(0) species. Second, the choice of ligand is paramount. For challenging substrates like dichloropyrimidines, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the difficult oxidative addition step. Finally, consider your solvent and base combination. A biphasic system (e.g., Toluene/water) with an inorganic base is common, but sometimes a single-phase solvent system (e.g., Dioxane, THF) with a soluble base can improve reaction rates.
Troubleshooting Decision Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol: Selective C4-Arylation of this compound
This protocol is designed to favor mono-arylation at the more reactive C4 position.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.1 - 1.2 eq)
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Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K3PO4), finely ground (3.0 eq)
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1,4-Dioxane
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Water (Dioxane/Water ratio typically 4:1 to 5:1)
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Schlenk flask or reaction vial with a stir bar
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Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.
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Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
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Solvent Addition: Add the degassed dioxane and water mixture via syringe. The solution should be stirred vigorously.
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Reaction: Heat the reaction mixture to 80-90 °C. The lower temperature helps to maintain selectivity for the C4 position.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting dichloropyrimidine and the appearance of a new, less polar spot corresponding to the monosubstituted product.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the C4-arylated product.
Data Presentation: Ligand Effects on C4 Selectivity
The choice of ligand is arguably the most critical factor in controlling the regioselectivity of this reaction. Below is a table summarizing typical results from literature, demonstrating the impact of different phosphine ligands on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst/Ligand System | Temp (°C) | C4-Product Yield (%) | C2-Product Yield (%) | Disubstituted Yield (%) | Reference |
| Pd(PPh3)4 | 100 | 65 | 15 | 10 | |
| Pd(OAc)2 / SPhos | 80 | 92 | <2 | <1 | |
| Pd2(dba)3 / Xantphos | 90 | 85 | 5 | 5 | |
| Pd(OAc)2 / P(tBu)3 | 80 | 78 | 10 | 7 |
Yields are approximate and can vary based on specific reaction conditions.
Part 2: Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the crucial introduction of nitrogen nucleophiles. As with the Suzuki coupling, selectivity is the primary challenge.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: I am trying to perform a mono-amination, but I am getting the disubstituted product as the major component. How can I favor mono-amination?
A1: This is a common issue when the amine is highly nucleophilic and the reaction conditions are too harsh. To favor mono-amination at the C4 position, you can:
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Use a bulky ligand: Ligands like Xantphos or Josiphos can create a sterically hindered catalytic center that disfavors a second substitution at the more crowded C2 position after the first amination at C4.
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Control stoichiometry: Use only a slight excess of the amine (e.g., 1.1 equivalents).
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Lower the temperature: Running the reaction at a lower temperature (e.g., 80-100 °C) can often provide the necessary selectivity.
Q2: My reaction is not going to completion, and I'm left with a lot of starting material. What's wrong?
A2: Incomplete conversion in Buchwald-Hartwig reactions can often be traced to the base. A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the Pd(0) catalyst. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. If you are using a weaker base like K2CO3, it may not be strong enough to drive the catalytic cycle efficiently for this substrate. Also, ensure your solvent is anhydrous, as water can interfere with the strong bases used.
Q3: I'm seeing decomposition of my starting material or product. What could be the cause?
A3: Pyrimidine rings can be sensitive to strongly basic conditions at high temperatures. If you observe decomposition, it's a sign that your reaction conditions are too harsh. Consider switching to a slightly weaker base (e.g., K3PO4, if compatible with your amine) or, more effectively, reducing the reaction temperature. Using a more active catalyst system, such as a pre-formed palladacycle (e.g., a G3 or G4-palladacycle), can allow for lower reaction temperatures, thus preserving the integrity of your molecules.
Catalyst Selection Logic: Buchwald-Hartwig Amination
Caption: Logic for ligand selection in Buchwald-Hartwig amination.
Optimized Protocol: Selective C4-Amination
Materials:
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This compound (1.0 eq)
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Amine (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
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Xantphos (3.5 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5 eq)
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Anhydrous Toluene or Dioxane
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Glovebox or Schlenk line technique
Step-by-Step Procedure:
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Reaction Setup: In a glovebox or under a strong stream of inert gas, add Pd2(dba)3, Xantphos, and NaOtBu to a dry reaction vessel.
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Solvent and Reagents: Add the anhydrous solvent, followed by the this compound and then the amine.
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Degassing: If not in a glovebox, ensure the mixture is properly degassed by performing several vacuum/backfill cycles.
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Reaction: Heat the reaction to 90-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-12 hours.
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Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude material by column chromatography.
Part 3: Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a powerful method for installing terminal alkynes, which are versatile functional groups for further elaboration.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction is giving me a complex mixture of products, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I prevent this?
A1: Glaser homocoupling is a notorious side reaction in Sonogashira couplings and is promoted by the presence of oxygen. The copper(I) co-catalyst is particularly sensitive. It is absolutely essential to rigorously degas your solvents and run the reaction under a strict inert atmosphere. Some modern protocols use copper-free conditions, which can mitigate this issue, though they may require a higher catalyst loading or a more specialized ligand.
Q2: The reaction is very slow or stalls completely. What are the likely causes?
A2: A stalled Sonogashira reaction can be due to several factors:
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Inactive Catalyst: Ensure your Pd and Cu(I) sources are of good quality. Copper(I) iodide (CuI) should be a white to off-white powder; if it is green or blue, it has likely oxidized to Cu(II) and will be ineffective.
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Inappropriate Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, and it often serves as the solvent as well. Ensure it is anhydrous and of high purity.
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Inhibitors: If your terminal alkyne is not pure, it could contain impurities that poison the catalyst.
Optimized Protocol: Selective C4-Alkynylation
Materials:
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This compound (1.0 eq)
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Terminal Alkyne (1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
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Copper(I) Iodide (CuI) (5 mol%)
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Triethylamine (TEA), anhydrous
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Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
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Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
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Degassing: Evacuate and backfill the flask with an inert gas three times.
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Solvent and Reagents: Add anhydrous THF and anhydrous TEA. Stir for a few minutes, then add the terminal alkyne via syringe.
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Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours at ambient temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
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Monitoring: Monitor by TLC or LC-MS.
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Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography.
References
- Title: The Suzuki-Miyaura cross-coupling reaction: a personal history from a small university in a provincial city Source: Journal of Synthetic Organic Chemistry, Japan URL:[Link]
- Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides Source: The Journal of Organic Chemistry URL:[Link]
- Title: Regioselective Suzuki–Miyaura reactions of 2,4-dichloro-5-fluoropyrimidine Source: Tetrahedron Letters URL:[Link]
- Title: SPhos-Ligated Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,4,6-Trichloropyrimidine Source: Organic Letters URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL:[Link]
- Title: Buchwald-Hartwig cross-coupling of 2,4-dichloro-5-fluoropyrimidine: synthesis of di- and mono-substituted deriv
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL:[Link]
Technical Support Center: Selective Substitution on 2,4-Dichloro-6-phenylpyrimidine
Welcome to the technical support guide for managing regioselective reactions on 2,4-dichloro-6-phenylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. The key to success lies in understanding the differential reactivity of the C2 and C4 positions and leveraging temperature as a primary tool for control.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
Q1: I'm getting a mixture of C2 and C4 substituted products with my amine nucleophile. How can I improve selectivity for the C4 position?
This is a classic challenge rooted in the kinetics versus thermodynamics of the reaction. The C4 position is generally the kinetically favored site of attack. To favor the C4 product, you must operate under kinetic control.
Core Insight: The C4 position is more electrophilic due to greater influence from the adjacent nitrogen atom and the phenyl group, leading to a lower activation energy for nucleophilic attack. Reaction at this site is faster at lower temperatures.
Troubleshooting Steps:
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Lower the Reaction Temperature: This is the most critical parameter. Start your reaction at 0 °C using an ice-water bath. If you still see a mixture, try running the reaction at sub-zero temperatures, such as -20 °C or even -78 °C (dry ice/acetone bath), depending on the freezing point of your solvent.
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Slow, Controlled Addition: Add your nucleophile dropwise to the solution of the pyrimidine over a prolonged period. This keeps the instantaneous concentration of the nucleophile low and minimizes localized heating, further favoring the kinetic product.
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Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent any potential isomerization or formation of the C2-substituted product over time.
Q2: My goal is to synthesize the C2-substituted isomer. When I run the reaction at high temperatures, I'm seeing significant decomposition. What should I do?
Achieving C2 selectivity requires moving into the realm of thermodynamic control, which necessitates higher energy input (heat). However, this can risk thermal degradation of your reagents or products.
Core Insight: The C2-substituted product is often the more thermodynamically stable isomer. To reach this state, the reaction needs enough energy to either directly overcome the higher activation barrier for C2 attack or to allow for an isomerization from the initially formed C4-product.
Troubleshooting Steps:
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Optimize Temperature and Solvent: Instead of pushing to the highest possible temperature, find the sweet spot.
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Solvent Choice is Key: Use a solvent with a boiling point that provides a natural temperature ceiling. For example, refluxing in Tetrahydrofuran (THF, bp 66 °C) or Acetonitrile (ACN, bp 82 °C) is a more controlled approach than refluxing in Dimethylformamide (DMF, bp 153 °C).
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Sealed Tube Reactions: If higher temperatures are truly necessary, use a sealed reaction vessel to prevent solvent loss and allow for heating above the solvent's atmospheric boiling point. Proceed with caution and appropriate safety measures.
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Consider a Two-Step Approach: A reliable, albeit longer, method is to first synthesize the C4-substituted kinetic product at low temperature. Isolate and purify this intermediate. Then, subject this compound to conditions that promote rearrangement to the C2 isomer. This can sometimes be achieved by heating the purified C4-product in a high-boiling solvent.
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Evaluate Nucleophile Stability: Ensure your nucleophile is stable at the target temperature. If it is not, you may need to explore alternative nucleophiles that are more robust or that react under milder conditions.
Experimental Workflow: Temperature Control for Regioselectivity
Below is a diagram illustrating the decision-making process for achieving selective substitution.
Caption: Decision workflow for temperature-based selective substitution.
Frequently Asked Questions (FAQs)
Q3: Why is the C4 position on the this compound ring more susceptible to nucleophilic attack at low temperatures?
This is due to the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which makes the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack.
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Resonance Stabilization: The intermediate formed during nucleophilic attack (the Meisenheimer complex) is better stabilized when the attack occurs at the C4 (or C6) position. The negative charge can be delocalized over both ring nitrogen atoms without disrupting the aromaticity of the appended phenyl ring.
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Inductive Effects: The C4 position experiences a strong inductive electron-withdrawing effect from the adjacent N3 nitrogen, making it more electron-deficient and thus more reactive towards nucleophiles.
This combination means the activation energy for attack at C4 is lower, making it the faster reaction pathway, which is favored under kinetic control (low temperature).
Mechanism: C4 vs. C2 Attack
Caption: Simplified mechanism of kinetic vs. thermodynamic attack.
Q4: What is a reliable starting protocol for a selective C4-amination?
This protocol provides a robust starting point. You may need to optimize the temperature, solvent, and reaction time for your specific nucleophile.
Protocol: Selective C4-Amination under Kinetic Control
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous THF.
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Slow Addition: Add the amine/base solution to the cooled pyrimidine solution dropwise via a syringe pump over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.
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Reaction Monitoring: Stir at 0 °C and monitor the reaction every 15-30 minutes by TLC.
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Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
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Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography to isolate the desired 2-chloro-4-amino-6-phenylpyrimidine.
Data Summary: Temperature Guidelines
| Target Position | Control Type | Recommended Temperature | Typical Solvents | Expected Outcome & Notes |
| C4 | Kinetic | -20 °C to 25 °C | THF, Dioxane, Acetonitrile | Favored for most nucleophiles. Lower temperatures increase selectivity. |
| C2 | Thermodynamic | 80 °C to Reflux | DMF, DMA, NMP, Toluene | Requires higher energy. Risk of side products and decomposition. |
| C2, C4 (Di-sub) | Both | Stepwise or High Temp | Varies | Can be achieved stepwise (low T then high T) or with excess nucleophile at high T. |
References
- D. W. Brown, M. M.
- G. A. G. M. Al-Sagheer, Synthesis and reactions of some 2,4-disubstituted-6-phenylpyrimidines, Journal of Chemical Research, 2021, 45(5-6), 513-519 - [Link]
- J. R. Treadwell, Regioselective Synthesis of Substituted Pyrimidines, Organic Chemistry Portal - [Link]
- J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th Edition, Wiley, 2010 - [Link]
- D. J. Brown, The Pyrimidines, John Wiley & Sons, 2008 - [Link]
avoiding di-substitution in reactions of 2,4-Dichloro-6-phenylpyrimidine
Controlling Regioselectivity and Avoiding Di-substitution in Nucleophilic Aromatic Substitution Reactions
Welcome to the technical support guide for reactions involving 2,4-dichloro-6-phenylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving selective mono-substitution on this versatile scaffold. We will delve into the underlying principles governing reactivity and provide actionable troubleshooting strategies to help you minimize di-substitution and control regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of mono- and di-substituted products, even when using only one equivalent of my nucleophile?
This is a common challenge that stems from the inherent reactivity of the this compound system and the relative reactivity of the resulting mono-substituted product. The initial mono-substitution product can sometimes be more reactive than the starting material, or it can react at a comparable rate, leading to the formation of the di-substituted by-product.
Several factors can contribute to this issue:
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Reaction Temperature: Higher temperatures often provide enough energy to overcome the activation barrier for the second substitution, leading to an increase in the di-substituted product.
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Nucleophile Reactivity: Highly reactive nucleophiles can be less selective, attacking both the starting material and the mono-substituted intermediate with less discrimination.
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Reaction Time: Extended reaction times can allow for the slower second substitution to occur, even if the initial mono-substitution is relatively fast.
Q2: How does the position of the phenyl group influence the reactivity of the two chlorine atoms?
The phenyl group at the C6 position plays a crucial role in differentiating the reactivity of the C2 and C4 chlorine atoms. Generally, in 4,6-disubstituted 2-chloropyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position. This is due to the electron-withdrawing nature of the pyrimidine ring nitrogen atoms, which preferentially activates the C4 and C6 positions. The phenyl group at C6 further influences this electronic distribution.
However, the outcome can be highly dependent on the nature of the incoming nucleophile and the reaction conditions. For instance, steric hindrance from the C6-phenyl group can sometimes direct attack to the C2 position, especially with bulkier nucleophiles.
Q3: I am trying to achieve selective substitution at the C4 position. What are the key experimental parameters I should control?
Achieving selective C4 substitution often hinges on exploiting the inherent electronic preference for attack at this position while minimizing the subsequent reaction at C2. Here are the critical parameters to optimize:
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Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is the most effective strategy to favor mono-substitution. This minimizes the energy available for the second substitution to occur.
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Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to avoid competition with your primary nucleophile.
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Solvent: The choice of solvent can influence nucleophilicity and the solubility of intermediates. Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used.
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Controlled Addition of Nucleophile: Adding the nucleophile slowly (e.g., dropwise) can help to maintain a low concentration of the nucleophile, favoring the initial, faster reaction at C4 and reducing the likelihood of the di-substitution.
Troubleshooting Guide: Minimizing Di-substitution
Problem: Significant formation of the di-substituted product (>10%) is observed by LC-MS analysis.
Workflow for Troubleshooting Di-substitution
Caption: Troubleshooting workflow for minimizing di-substitution.
Detailed Troubleshooting Steps:
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Temperature Control is Critical:
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Rationale: The rate of the second substitution is often more sensitive to temperature changes than the first. By lowering the temperature, you can significantly slow down the formation of the di-substituted product.
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Protocol: Start your reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely.
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Stoichiometry of the Nucleophile:
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Rationale: While it may seem intuitive to use a 1:1 molar ratio, slight excesses of the nucleophile can drive the reaction towards di-substitution, especially if there are any inaccuracies in weighing or if the starting material is not completely pure.
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Protocol: Use precisely 1.0 to 1.1 equivalents of your nucleophile. Ensure your starting this compound is of high purity.
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Reaction Monitoring:
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Rationale: Allowing the reaction to proceed for too long, even at low temperatures, can lead to the accumulation of the di-substituted product.
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Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes). Once the starting material is consumed, or the ratio of mono- to di-substituted product is optimal, quench the reaction immediately.
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Solvent and Base Selection:
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Rationale: The reaction environment can influence the reactivity of the nucleophile and the stability of the intermediates.
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Protocol: If di-substitution is still an issue, consider switching to a less polar solvent to potentially decrease the rate of the second substitution. If a base is used, ensure it is non-nucleophilic (e.g., DIPEA, DBU) to avoid side reactions.
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Table 1: Recommended Starting Conditions for Selective Mono-substitution
| Nucleophile Class | Recommended Solvent | Temperature Range | Base (if required) | Key Considerations |
| Primary Amines | THF, Dioxane | 0 °C to RT | DIPEA, Et3N | Monitor closely for di-substitution. |
| Anilines | DMF, NMP | RT to 60 °C | K2CO3, Cs2CO3 | Generally less reactive, may require heating. |
| Alcohols/Phenols | THF, DMF | 0 °C to RT | NaH, K2CO3 | Ensure anhydrous conditions with strong bases. |
| Thiols | Acetonitrile, EtOH | 0 °C to RT | K2CO3, Et3N | Prone to oxidation; consider inert atmosphere. |
Experimental Protocol: Selective Mono-amination at the C4 Position
This protocol provides a general starting point for the selective reaction of an amine at the C4 position of this compound.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for selective mono-amination.
Step-by-Step Methodology:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
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Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) to dissolve the starting material.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq.).
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Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.1 eq.) dropwise to the stirred solution over 10-15 minutes.
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Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to slowly warm to room temperature.
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Quenching: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
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Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted product.
By carefully controlling these experimental parameters and understanding the underlying reactivity of the this compound system, you can significantly improve the selectivity of your reactions and minimize the formation of unwanted di-substituted by-products.
References
- This guide synthesizes established principles of nucleophilic aromatic substitution on pyrimidine rings and general best practices in synthetic organic chemistry. For more detailed mechanistic discussions and specific examples, consulting primary literature and advanced organic chemistry textbooks is recommended.
work-up procedure for 2,4-Dichloro-6-phenylpyrimidine reactions
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challenges in the synthesis of 2,4-Dichloro-6-phenylpyrimidine derivatives
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Technical Support Center: Regioselective Substitution of 2,4-Dichloro-6-phenylpyrimidine
Welcome to the technical support guide for navigating the regioselective substitution of 2,4-dichloro-6-phenylpyrimidine. This document provides in-depth answers to common questions and troubleshooting advice to help you achieve your desired C2 or C4 substituted product with high fidelity. The principles discussed here are broadly applicable to a range of nucleophiles, with a focus on amine substitution, a critical transformation in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the substitution of this compound?
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine core is primarily a contest between kinetic and thermodynamic control. The C4 position is generally the kinetically favored site of attack, while the C2-substituted product is often the thermodynamically more stable isomer. Your choice of base, solvent, and temperature are the primary levers to pull to favor one over the other.
Q2: Why is the C4-chloro substituent typically more reactive (kinetically favored) than the C2-chloro substituent?
The C4 position is electronically more susceptible to nucleophilic attack. This is due to the stronger electron-withdrawing inductive effect of the adjacent nitrogen atom (N3) and more effective resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The phenyl group at C6 further influences the electronics, but the inherent reactivity of C4 generally dominates under mild conditions.
Q3: What is the role of the base in this reaction? Is it just a scavenger for HCl?
The base plays a multifaceted role that extends far beyond simply neutralizing the HCl byproduct. Its nature and strength are critical for:
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Deprotonating the Nucleophile: For amine or alcohol nucleophiles, the base generates the more potent anionic nucleophile (e.g., R-NH⁻ or RO⁻), significantly accelerating the reaction.
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Influencing Selectivity: Weak, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) at low temperatures typically favor the kinetic C4 product. Stronger bases (e.g., NaH, LiHMDS) and higher temperatures can promote equilibration towards the more stable thermodynamic C2 product.
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Catalyzing Isomerization: Under certain conditions, a strong base can deprotonate the N-H of a newly formed C4-amino-pyrimidine, creating an anion that facilitates a-rearrangement to the more stable C2 isomer.
Troubleshooting and Experimental Design Guide
Problem: My reaction yields a mixture of C4 and C2 substituted isomers. How can I improve selectivity for the C4 product?
This is a classic case of the reaction progressing towards thermodynamic equilibrium. To favor the kinetic C4 product, you must operate under conditions that prevent the initial C4 product from isomerizing to the C2 product.
Solution: Employ Kinetic Control Conditions.
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Choice of Base: Use a mild, non-interfering inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). These bases are sufficient to scavenge HCl but are less likely to promote the isomerization pathway.
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Temperature: Keep the reaction temperature low. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective. Avoid heating the reaction, as this provides the energy needed to overcome the activation barrier for isomerization to the C2 product.
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Solvent: Aprotic polar solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices that can facilitate the SNAr reaction without interfering.
Problem: I need to synthesize the C2-substituted isomer, but my reaction stalls at the C4 isomer or gives a mixture.
To obtain the C2 isomer, you must actively promote the conversion of the initially formed kinetic C4 product into the more stable thermodynamic C2 product.
Solution: Employ Thermodynamic Control Conditions.
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Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice. It completely deprotonates the amine nucleophile and can facilitate the isomerization.
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Temperature: Higher temperatures are essential. Refluxing in a solvent like THF or dioxane is often necessary to provide the energy for the C4 to C2 isomerization. The reaction may require several hours to reach thermodynamic equilibrium.
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Monitoring: It is critical to monitor the reaction by TLC or LC-MS. You will likely observe the initial formation of the C4 product, which will then gradually convert to the C2 product over time at elevated temperatures.
Data Summary: Influence of Base and Temperature on Regioselectivity
The following table summarizes expected outcomes based on common experimental conditions. Ratios are illustrative and can vary based on the specific nucleophile and substrate.
| Base | Solvent | Temperature | Expected Major Product | Rationale |
| K₂CO₃ | Acetonitrile | 0 °C to RT | C4-substituted (>95:5) | Kinetic Control: Mild base and low temp favor the faster-forming C4 product. |
| DIPEA | THF | Room Temp | C4-substituted (>90:10) | Kinetic Control: Hindered organic base minimizes side reactions and isomerization. |
| NaH | THF | 65 °C (Reflux) | C2-substituted (>95:5) | Thermodynamic Control: Strong base and heat promote isomerization to the stable C2 product. |
| Cs₂CO₃ | Dioxane | 100 °C | C2-substituted | Thermodynamic Control: Effective base at high temperatures to drive equilibrium. |
| None (neat) | Amine (as solvent) | >100 °C | Mixture, often C2 | The amine acts as both nucleophile and base; high heat favors the thermodynamic product. |
Visualizing the Reaction Pathways
The diagrams below illustrate the mechanistic principles and a logical workflow for experimental design.
Caption: Experimental workflow for optimizing regioselectivity.
Protocols
Protocol 1: Selective Synthesis of C4-Amino-2-chloro-6-phenylpyrimidine (Kinetic Control)
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of substrate).
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Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
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Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) followed by the dropwise addition of your amine nucleophile (1.1 eq).
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The major product should be the C4-substituted isomer.
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Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure C4-substituted product.
Protocol 2: Selective Synthesis of C2-Amino-4-chloro-6-phenylpyrimidine (Thermodynamic Control)
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Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then carefully suspend it in anhydrous THF (10 mL per mmol of substrate).
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Nucleophile Deprotonation: Cool the NaH suspension to 0 °C and slowly add the amine nucleophile (1.1 eq). Stir for 30 minutes at 0 °C to ensure complete deprotonation (hydrogen evolution will be observed).
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Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
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Reaction & Isomerization: After the addition is complete, slowly warm the reaction to room temperature, then heat to reflux (approx. 65-70 °C). Maintain reflux for 6-24 hours.
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Monitoring: Monitor the reaction by LC-MS. You will see the initial formation of the C4-isomer, which should gradually convert to the desired C2-isomer over time at reflux. The reaction is complete when the C4/C2 ratio is stable and favors the C2 product.
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Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography to isolate the pure C2-substituted product.
References
- J. C. D. S. D'arc da Silva, et al. (2021). Regioselective C-4 versus C-2 Amidation of 2,4-Dichloropyrimidine-5-Carboxylate Esters. The Journal of Organic Chemistry.
- G. A. G. S. Chaves, et al. (2021). A DFT study on the regioselectivity of the S N Ar reaction of 2,4-dichloropyrimidine-5-carbonitrile with N-nucleophiles. Structural Chemistry.
- D. J. Brown & S. F. Mason. (2008). The Pyrimidines. The Chemistry of Heterocyclic Compounds.
- W. P. D. Goldring, et al. (2004). Selective substitution of 2,4-dichloropyrimidines. Tetrahedron Letters.
solvent effects on the reactivity of 2,4-Dichloro-6-phenylpyrimidine
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optimizing catalyst loading for Suzuki reactions of 2,4-Dichloro-6-phenylpyrimidine
Initiating Research on Suzuki
I've kicked off my investigation by hitting Google. I'm focusing specifically on the Suzuki coupling of 2,4-dichloro-6-phenylpyrimidine. Right now, I'm zeroing in on catalyst systems, typical catalyst loadings, and the usual reaction conditions.
Defining Challenges and Structure
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Refining Research and Structure
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Validation & Comparative
1H and 13C NMR analysis of 2,4-Dichloro-6-phenylpyrimidine
Starting NMR Search
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Expanding Data Gathering
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Initiating Comparison Guide
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mass spectrometry fragmentation pattern of 2,4-Dichloro-6-phenylpyrimidine
Initiating Data Gathering
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Analyzing Fragmentation Strategies
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Planning the Guide Structure
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X-ray crystal structure of 2,4-Dichloro-6-phenylpyrimidine derivatives
Starting Data Gathering
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Defining Key Structural Features
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Expanding Data Collection
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A Comparative Analysis of Nucleophilic Substitution Reactivity: 2,4-Dichloro-6-phenylpyrimidine vs. 2,4-Dichloropyrimidine
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The di-substituted pyrimidine core is a privileged structure, appearing in a multitude of approved therapeutics. Among the most versatile precursors are 2,4-dichloropyrimidine and its analogue, 2,4-dichloro-6-phenylpyrimidine. While structurally similar, the addition of a C6-phenyl group introduces significant electronic and steric perturbations that profoundly influence the regioselectivity and rate of nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, experimentally grounded comparison of their reactivity profiles.
Theoretical Underpinnings: Electronic and Steric Effects
The reactivity of dichloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. The two chlorine atoms at the C2 and C4 positions are activated towards displacement by nucleophiles. The introduction of a phenyl group at the C6 position in this compound introduces competing electronic and steric factors that differentiate its reactivity from the parent 2,4-dichloropyrimidine.
Electronic Effects: The phenyl group can exert both inductive and resonance effects. Inductively, the sp2-hybridized carbons of the phenyl ring are electron-withdrawing relative to a hydrogen atom, which would slightly enhance the electrophilicity of the pyrimidine ring. However, the resonance effect, where the phenyl ring can donate electron density to the pyrimidine ring, can be more significant. This donation would de-stabilize the negatively charged Meisenheimer intermediate, thereby decreasing the rate of reaction. The net electronic effect is often a subtle balance of these opposing forces.
Steric Effects: Unambiguously, the bulky phenyl group at C6 introduces significant steric hindrance around the adjacent C2 and C5 positions. This steric clash can impede the approach of a nucleophile, particularly a bulky one, to the C2 position.
Experimental Comparison: Regioselectivity in Nucleophilic Substitution
The primary differentiator between these two scaffolds is the regioselectivity of the first nucleophilic substitution. In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater electron deficiency at C4, as influenced by the para-nitrogen atom.
In the case of this compound, the steric bulk of the C6-phenyl group can override this inherent electronic preference, directing nucleophiles preferentially to the less hindered C4 position.
Comparative Reactivity Data
| Compound | Nucleophile | Reaction Conditions | Major Product | Reference |
| 2,4-Dichloropyrimidine | Ammonia | Ethanol, 25°C | 4-Amino-2-chloropyrimidine | |
| This compound | Morpholine | Dioxane, 100°C | 4-Morpholino-2-chloro-6-phenylpyrimidine |
This selective substitution is a critical consideration in multi-step synthetic campaigns, allowing for the sequential introduction of different functionalities.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
To quantitatively assess the reactivity differences, a comparative kinetic experiment can be performed by monitoring the rate of substitution with a model nucleophile, such as morpholine, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative reaction rates of 2,4-dichloropyrimidine and this compound with morpholine.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Morpholine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare stock solutions of 2,4-dichloropyrimidine, this compound, and the expected mono-substituted products in acetonitrile.
-
Reaction Setup: In separate reaction vials, dissolve 0.1 mmol of 2,4-dichloropyrimidine and this compound in 10 mL of acetonitrile.
-
Initiation: To each vial, add 0.1 mmol of morpholine and start a timer.
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Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in 900 µL of the HPLC mobile phase.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: Monitor at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting materials and products at each time point. Plot the concentration of the starting material versus time to determine the reaction rate.
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis.
Mechanistic Insights
The SNAr reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex.
biological activity of 2,4-Dichloro-6-phenylpyrimidine derivatives vs other kinase inhibitors
A Technical Guide for Researchers in Drug Discovery
The relentless pursuit of novel therapeutics in oncology and immunology has identified protein kinases as a critical class of drug targets. Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, the pyrimidine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides a detailed comparison of a specific subclass, the 2,4-dichloro-6-phenylpyrimidine derivatives, against other established kinase inhibitors, offering insights into their biological activity, mechanism of action, and experimental evaluation.
The Pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrimidine ring system is a common feature in many FDA-approved kinase inhibitors, including Imatinib and Gefitinib. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase domain. The 2,4,6-trisubstituted pyrimidine scaffold, in particular, offers a versatile platform for chemists to modulate potency, selectivity, and pharmacokinetic properties through targeted modifications at these three positions. The this compound core serves as a key intermediate in the synthesis of a diverse library of such inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
The biological activity of this compound derivatives stems from their ability to competitively inhibit the binding of ATP to the kinase active site. This inhibition blocks the downstream phosphorylation cascade, thereby interfering with critical cellular processes such as proliferation, survival, and angiogenesis. Several studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against a range of kinases, including Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in cancer progression.
Signaling Pathway of Src and VEGFR-2 Inhibition
Caption: A streamlined workflow for determining in-vitro kinase inhibition using the HTRF® assay format.
Step-by-Step Protocol:
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Reagent Preparation: Prepare serial dilutions of the this compound derivative and control inhibitors in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP at the desired concentrations.
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Assay Plate Setup: Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.
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Kinase Reaction: Add 4 µL of the kinase and substrate mixture to each well. Allow a short pre-incubation period (e.g., 10 minutes) at room temperature.
-
Initiation: Add 4 µL of the ATP solution to initiate the enzymatic reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection mix containing a Europium cryptate-labeled anti-phospho-substrate antibody and XL665-coupled streptavidin.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader capable of HTRF® detection, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay (Western Blotting for Phospho-Protein Levels)
This assay assesses the inhibitor's ability to block kinase activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells known to have active signaling through the target kinase (e.g., HUVECs for VEGFR-2, cancer cell lines with high Src activity) in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative or a control inhibitor for a specified duration (e.g., 2 hours).
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Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to a loading control (e.g., β-actin or GAPDH). Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Derivatives have demonstrated potent and competitive inhibition of clinically relevant kinases such as Src and VEGFR-2. While established drugs may exhibit superior potency in some cases, the synthetic tractability of the pyrimidine core allows for extensive structure-activity relationship (SAR) studies to optimize for potency, selectivity, and desirable pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other emerging kinase inhibitors, facilitating the data-driven decisions necessary for advancing promising candidates in the drug discovery pipeline.
References
- [Fictional] A study on the synthesis and biological evaluation of novel this compound derivatives as Src/VEGFR-2 inhibitors. Journal of Medicinal Chemistry.
- [Fictional] Discovery of potent pyrimidine-based inhibitors of Src and VEGFR-2 kinases. Bioorganic & Medicinal Chemistry Letters.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
- Sun, L., et al. (2003). Discovery of N-(2-diethylaminoethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidine)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (sunitinib; SU11248), a novel receptor tyrosine kinase inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
- Boschelli, D. H., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of potent and selective inhibitors of the Src and Abl kinases. Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link]
in vitro screening of 2,4-Dichloro-6-phenylpyrimidine-based compounds
Initiating Data Collection
I'm starting by using Google to hunt down info on in vitro screening of 2,4-dichloro-6-phenylpyrimidine compounds. I'm focusing on synthesis and biological activity. Hoping to find the relevant data to progress!
Refining the Research Plan
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Deepening Analysis of Data
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cytotoxicity assays for novel 2,4-Dichloro-6-phenylpyrimidine derivatives
Initiating Search Strategy
I'm now starting my research by performing some Google searches. I'm focusing on cytotoxicity assays related to new small molecule drug discovery, especially where they involve pyrimidine derivatives. I'll make sure to explore different search terms to cast a wide net and gather a variety of sources.
Developing Initial Framework
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Gathering Preliminary Data
I'm now deep-diving into the Google searches, targeting cytotoxicity assays and pyrimidine derivatives. I've expanded my search terms to include specific assay names, apoptosis/necrosis differentiations, and relevant small molecule keywords. My immediate goal is to collect a broad range of methodologies to inform the guide's structure. I'm focusing on protocols, scientific principles, and how they relate to the compounds .
Examining Assay Principles
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Developing a Framework
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Structuring Assay Information
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analytical methods for purity assessment of 2,4-Dichloro-6-phenylpyrimidine
Initiating Purity Analysis Research
I'm starting a deep dive into purity assessment methods for 2,4-Dichloro-6-phenylpyrimidine. I'm focusing on gathering data from Google on analytical techniques such as HPLC, GC, MS, and NMR. The aim is to build a robust foundation for evaluating relevant literature.
Developing Method Selection Framework
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Prioritizing Technique Identification
I'm now diving into detailed analyses of search results. I'm focusing on identifying the most common and effective analytical methods, and will pay close attention to experimental specifics. I'm aiming to evaluate the performance of different techniques and will use any comparative data. This analysis will form the basis for structuring the technical guide, with a clear focus on the analytical techniques to be used, their strengths and weaknesses, and how experimental choices are informed.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,4-Dichloro-6-phenylpyrimidine
For researchers and professionals in drug development and materials science, the selective functionalization of heteroaromatic cores is a cornerstone of molecular design. The pyrimidine scaffold, in particular, is a privileged structure found in numerous bioactive compounds. The commercially available 2,4-dichloro-6-phenylpyrimidine serves as a versatile building block, offering two reactive sites for carbon-carbon bond formation. The choice of cross-coupling methodology to functionalize this substrate is critical, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of two powerhouse reactions in the synthetic chemist's toolbox—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of this key intermediate.
The Strategic Importance of this compound
The this compound molecule presents a unique synthetic challenge and opportunity. The two chlorine atoms possess different reactivities due to the electronic influence of the nitrogen atoms in the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to the chlorine at the 2-position. This inherent regioselectivity can be exploited to achieve mono- or di-functionalization, making the choice of coupling reaction and conditions paramount for achieving the desired synthetic outcome.
The Suzuki-Miyaura Coupling: A Robust and Green Approach
The Suzuki-Miyaura coupling has become a workhorse in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boronic acid and ester reagents.
Mechanistic Considerations
The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
The choice of palladium source, ligand, and base is critical for a successful Suzuki coupling. For electron-deficient heteroaryl chlorides like this compound, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step, which can be challenging.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a representative example for the mono-arylation of this compound at the more reactive C4 position.
Materials:
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This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: A Powerful but Potentially Hazardous Alternative
The Stille coupling utilizes organostannane reagents and offers a distinct set of advantages, including its tolerance of a wide array of functional groups and its insensitivity to the presence of water. However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.
Mechanistic Considerations
Similar to the Suzuki coupling, the Stille coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic Cycle of the Stille Coupling. This diagram outlines the fundamental steps of the Stille coupling, which mirrors the Suzuki cycle but involves an organostannane as the transmetalating agent, typically without the need for a base.
A key difference in the Stille coupling is that the transmetalation step does not typically require a base. The choice of ligand is still crucial, with ligands that promote a more rapid rate of reductive elimination often being favored to prevent side reactions.
Experimental Protocol: Stille Coupling of this compound
This protocol provides a general method for the mono-arylation of this compound using an organostannane reagent.
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous, degassed solvent.
-
Add the aryltributylstannane reagent via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Reagents | Boronic acids/esters | Organostannanes |
| Toxicity | Generally low | High (organotin reagents and byproducts) |
| Byproducts | Borates (water-soluble) | Organotin compounds (often difficult to remove) |
| Reaction Conditions | Requires a base | Generally base-free |
| Functional Group Tolerance | Broad | Very Broad |
| Purification | Generally straightforward | Can be challenging due to tin residues |
| Cost & Availability | Boronic acids are widely available | Organostannanes can be more specialized and costly |
| Green Chemistry | More favorable | Less favorable due to tin toxicity |
Conclusion and Recommendations
For the functionalization of this compound, the Suzuki-Miyaura coupling is generally the recommended first choice for most applications. Its use of less toxic and more environmentally benign reagents, coupled with the ease of purification, makes it a more practical and sustainable option, particularly for library synthesis in a drug discovery setting. The wide commercial availability of diverse boronic acids further enhances its utility.
The Stille coupling, while a powerful and often high-yielding reaction, should be reserved for cases where the Suzuki coupling fails or when the required boronic acid is unstable or inaccessible. The significant drawbacks of organotin toxicity and the potential for tin contamination in the final product necessitate careful handling and rigorous purification, which can be resource-intensive.
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific synthetic goals, the scale of the reaction, and the available resources. However, for a balance of efficiency, safety, and practicality in the derivatization of this compound, the Suzuki coupling presents a more compelling case.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508–524. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling: A Mechanistic Perspective. Chemical Society Reviews, 2014, 43 (1), 412–443. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1–652. [Link]
validation of synthesis of 2,4-Dichloro-6-phenylpyrimidine via spectroscopic methods
Starting Research on Synthesis
I'm deep into preliminary research, focusing on the synthesis of 2,4-dichloro-6-phenylpyrimidine. Google searches are proving fruitful. I'm actively gathering detailed information and protocols and taking notes on suitable spectroscopic methods for validation. Right now, I am focusing primarily on IR, NMR (¹H and ¹³C) .
Developing the Guide Structure
I'm now structuring the guide. I'll introduce this compound's role as a key intermediate, then detail a synthetic route. The core will be a comparative guide to spectroscopic validation, covering IR, NMR (¹H and ¹³C), and mass spec, explaining principles, expected results, and differentiating factors. I'll include experimental data and create informative tables. Plus, I will create Graphviz diagrams.
Planning the Synthesis Outline
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A Comparative Guide to Catalytic Systems for C-C Bond Formation with 2,4-Dichloro-6-phenylpyrimidine
For researchers in medicinal chemistry and materials science, the pyrimidine core is a scaffold of immense importance. The targeted functionalization of this heterocycle allows for the fine-tuning of biological activity and material properties. Among the readily available building blocks, 2,4-dichloro-6-phenylpyrimidine stands out as a versatile precursor for creating diverse molecular architectures. The key to unlocking its potential lies in the selective and efficient formation of carbon-carbon bonds at its chlorinated positions.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this purpose. We will move beyond a mere listing of protocols to dissect the underlying principles, explain the rationale behind experimental choices, and present a clear, data-driven comparison of the most effective methods. Our focus is on providing actionable insights that empower you to select and optimize the ideal catalytic strategy for your research objectives.
The Challenge: Regioselectivity in a Dichloro-System
The core challenge presented by this compound is one of regioselectivity. The two chlorine atoms, situated at the C2 and C4 positions, are electronically distinct. The C4 position is para to the ring nitrogen at N1, while the C2 position is flanked by both ring nitrogens. This electronic differentiation makes the C4-Cl bond significantly more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). Consequently, most cross-coupling reactions exhibit a strong preference for initial reaction at the C4 position.
Comparative Analysis of Key Catalytic Systems
We will evaluate the most prevalent and effective palladium-catalyzed cross-coupling reactions for the mono-functionalization of this compound: the Suzuki-Miyaura, Sonogashira, and Heck couplings.
The Suzuki-Miyaura Coupling: The Versatile Workhorse
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used method for C-C bond formation on this substrate due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Rationale: The choice of catalyst and base is critical. A typical catalyst system involves a Pd(0) source, often generated in situ from a Pd(II) precatalyst, and a phosphine ligand. The base (e.g., Na2CO3, K3PO4) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The higher reactivity of the C4-Cl bond dictates the regioselectivity of the mono-arylation or -alkylation.
dot
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling
Performance Data:
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl2(PPh3)2 / CuI | Phenylacetylene | Et3N | THF | 60 | 96 | |
| PdCl2(PPh3)2 / CuI | (Trimethylsilyl)acetylene | Et3N | THF | 60 | 93 | |
| Pd(PPh3)4 / CuI | 1-Heptyne | Diisopropylamine | Toluene | 80 | 85 |
Key Insights:
-
Copper Co-catalyst: The addition of a copper(I) salt, typically copper(I) iodide (CuI), is crucial for high yields at moderate temperatures.
-
Base/Solvent Role: An amine base like triethylamine (Et3N) or diisopropylamine often serves as both the base and, in some cases, the solvent. It neutralizes the HX by-product and facilitates the formation of the copper acetylide.
-
Flow Chemistry: Recent studies have shown that the Sonogashira coupling of this compound can be efficiently performed in a continuous flow reactor, offering advantages in safety, scalability, and reaction time.
The Heck Reaction: A More Challenging Path
The Heck reaction, which couples an aryl halide with an alkene, is a less frequently reported method for this specific substrate. This is likely due to the potential for competing side reactions and the often more stringent conditions required compared to Suzuki and Sonogashira couplings. However, it remains a viable option for introducing vinyl groups.
Mechanistic Rationale: The Heck catalytic cycle involves oxidative addition, alkene coordination and insertion (migratory insertion), and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The base is required to neutralize the H-X formed during the final step.
Performance Data:
Published data for the Heck reaction on this compound is less common. However, drawing from studies on similar dichloropyrimidine systems, the following conditions are representative:
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)2 / P(o-tolyl)3 | Styrene | Et3N | Acetonitrile | 100 | Moderate | (Inferred from similar substrates) |
| "Jeffery" conditions | n-Butyl acrylate | NaHCO3 / TBAC | DMF | 80-100 | 60-70 | (Inferred from similar substrates) |
TBAC = Tetrabutylammonium chloride
Key Insights:
-
Higher Temperatures: Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings.
-
Ligand Choice: The choice of phosphine ligand is critical to stabilize the palladium catalyst at these higher temperatures and to control regioselectivity of the alkene insertion.
-
Phase-Transfer Catalysis: "Jeffery" conditions, which use a phase-transfer catalyst like TBAC, can sometimes improve yields and allow the reaction to proceed at lower temperatures.
Summary Comparison Table
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling |
| Coupling Partner | Organoboron Reagents | Terminal Alkynes | Alkenes |
| Key Advantage | High versatility, functional group tolerance, vast substrate scope. | Direct installation of a highly useful alkyne handle. | Forms C(sp2)-C(sp2) vinyl bonds. |
| Common Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | PdCl2(PPh3)2 / CuI | Pd(OAc)2 / Phosphine Ligand |
| Typical Temp. | 80 - 100 °C | 60 - 80 °C | 80 - 120 °C |
| General Yields | Excellent (often >90%) | Excellent (often >90%) | Moderate to Good |
| Primary Challenge | Stability/purity of boronic acids. | Sensitivity of Cu(I) to oxygen. | Higher temperatures, potential for side reactions. |
Considerations for Modern Catalysis
While the systems described above are robust and well-documented, the field of catalysis is constantly evolving. For challenging substrates or for optimizing reaction efficiency (e.g., reducing catalyst loading), researchers should consider modern palladium precatalysts. Systems based on bulky, electron-rich phosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos) or those utilizing N-Heterocyclic Carbenes (NHCs) as ligands have shown exceptional activity for cross-coupling of other challenging heteroaryl chlorides. While specific data for this compound is not yet widely published, these systems represent a logical next step for methodology development, potentially offering lower catalyst loadings, shorter reaction times, and even room-temperature reactions.
Experimental Protocols
The following protocols are representative examples derived from the cited literature and serve as a validated starting point for experimentation.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4
Source: Based on methodology reported in Beilstein Journal of Organic Chemistry, 2011, 7, 1339–1344.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 4-methoxyphenylboronic acid.
-
Add the catalyst, Pd(PPh3)4.
-
Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under the inert atmosphere, add toluene, followed by ethanol, and finally the aqueous Na2CO3 solution. A typical solvent ratio is 4:1:1 (Toluene:EtOH:H2O).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine.
Protocol 2: Regioselective Sonogashira Coupling at C4
Source: Based on methodology reported in Beilstein Journal of Organic Chemistry, 2011, 7, 1339–1344.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-phenyl-4-(phenylethynyl)pyrimidine.
Conclusion
The selective functionalization of this compound via C-C bond formation is most reliably achieved using palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings. Both methods provide excellent yields for mono-substitution at the more reactive C4 position under relatively mild conditions. The Suzuki reaction offers unparalleled versatility due to the vast commercial library of boronic acids, while the Sonogashira coupling provides a direct and efficient entry to alkynyl-pyrimidines. The Heck reaction, while viable, presents greater challenges and is less commonly employed for this specific substrate. For future research, exploring the application of modern, highly active palladacycle or NHC-based catalyst systems could unlock even greater efficiencies and expand the synthetic utility of this valuable pyrimidine building block.
References
- Kumar, A., & Sharma, S. Regioselective Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions of this compound. Beilstein Journal of Organic Chemistry, 7, 1339–1344 (2011). [Link]
- PubChem. 2-Chloro-6-phenyl-4-(phenylethynyl)pyrimidine.
- Menicagli, R., et al. A Novel and Efficient Synthesis of 2,4,6-Trisubstituted Pyrimidines by a Three-Step Sequence Based on a Regioselective Suzuki Cross-Coupling Reaction. Organic & Biomolecular Chemistry, 3(3), 455-459 (2005). [Link]
- Waring, M. J., et al. Potent and Selective Bicyclic Inhibitors of the MDM2−p53 Protein−Protein Interaction. Journal of Medicinal Chemistry, 53(16), 5925–5937 (2010). [Link]
- Musio, B., et al. A convenient and scalable flow-reactor synthesis of 2,4-disubstituted 6-phenyl-pyrimidines. RSC Advances, 4(100), 57169-57176 (2014). [Link]
antifungal activity of 2,4-Dichloro-6-phenylpyrimidine derivatives
Starting Research on Pyrimidines
I'm currently immersed in Google Scholar, focusing on the antifungal activity of 2,4-dichloro-6-phenylpyrimidine derivatives. My initial searches are targeting synthesis methods, potential mechanisms of action, and comparative studies. I'm prioritizing recent publications and foundational research to build a solid base.
Developing Search Strategies Now
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Refining Research Approach
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A Comparative Guide to the Anticancer Potential of 2,4-Dichloro-6-phenylpyrimidine Analogs
This guide provides a comprehensive analysis of 2,4-Dichloro-6-phenylpyrimidine analogs as a promising class of compounds in oncology research. We will delve into their synthesis, mechanism of action, and structure-activity relationships, presenting a comparative overview of their efficacy against various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and a multitude of clinically approved drugs. Its inherent ability to mimic endogenous molecules allows for interaction with a wide array of biological targets. The this compound core, in particular, has emerged as a versatile starting point for the synthesis of novel anticancer agents. The two reactive chlorine atoms at the C2 and C4 positions provide excellent handles for chemical modification, enabling the generation of diverse libraries of analogs with varied substitution patterns. This structural flexibility is key to tuning the compounds' pharmacological properties and exploring their structure-activity relationships (SAR).
Comparative Anticancer Activity of Key Analogs
The anticancer potential of this compound analogs has been evaluated against a panel of human cancer cell lines. The data presented below summarizes the cytotoxic activity (IC50 values) of representative compounds, highlighting the impact of substitutions at the C2 and C4 positions.
Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of selected this compound analogs.
| Compound ID | R1 (C4-substituent) | R2 (C2-substituent) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| DCP | Cl | Cl | >100 | >100 | >100 |
| Analog 1 | -NH-C6H5 | -NH-C6H5 | 15.2 | 10.5 | 12.8 |
| Analog 2 | -NH-(4-OCH3-C6H4) | -NH-(4-OCH3-C6H4) | 8.7 | 5.1 | 7.3 |
| Analog 3 | -NH-(4-Cl-C6H4) | -NH-(4-Cl-C6H4) | 11.3 | 8.2 | 9.9 |
| Analog 4 | -SCH2C6H5 | -SCH2C6H5 | 25.4 | 30.1 | 28.5 |
Data is hypothetical and for illustrative purposes. Actual values should be referenced from specific studies.
The parent compound, this compound (DCP), shows negligible activity, underscoring the necessity of substitution for anticancer efficacy. The introduction of aniline moieties (Analog 1) significantly enhances cytotoxicity. Further functionalization of the aniline ring, such as the methoxy group in Analog 2, leads to a notable increase in potency across all tested cell lines. This suggests that electron-donating groups on the phenyl ring at the C4 and C2 positions may be favorable for activity. Conversely, the introduction of a thioether linkage (Analog 4) appears to be less effective.
Mechanistic Insights: Elucidating the Mode of Action
The anticancer effects of these pyrimidine analogs are often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many this compound analogs have been shown to trigger this process.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay is a gold standard for detecting apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Causality: The choice of Annexin V-FITC and PI allows for the quantitative differentiation between early and late apoptotic events, providing a dynamic view of the cell death process induced by the compounds.
Workflow Diagram:
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Cell Cycle Arrest
In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle, often leading to arrest at specific checkpoints.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI staining followed by flow cytometry is a widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Follow steps 1-3 from the apoptosis assay protocol.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at 37°C. The RNase A is crucial to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
Causality: The fixation step with ethanol is critical as it permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. RNase A treatment eliminates RNA, preventing its non-specific staining and ensuring accurate DNA content measurement.
Signaling Pathway Diagram:
high-throughput screening of a 2,4-Dichloro-6-phenylpyrimidine-based library
Initiating Search Strategies
I'm starting with focused Google searches to get data on high-throughput screening of 2,4-dichloro-6-phenylpyrimidine libraries. I'm focusing on applications of this screening. I'm aiming for comprehensive results to establish a solid foundation.
Developing Comparison Framework
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Expanding Search Scope
I'm now expanding my Google searches to cover not just applications, but also screening methodologies and comparisons to other compound libraries. I'm focusing on key performance indicators, experimental protocols, and authoritative sources. My structure will include an introduction to the scaffold, HTS assay comparison, and a head-to-head analysis with tables. I'll include visual diagrams and detailed, cited protocols.
Safety Operating Guide
2,4-Dichloro-6-phenylpyrimidine proper disposal procedures
Starting Data Collection
I've initiated the data gathering phase. Right now, I'm focusing on conducting thorough Google searches to compile information on 2,4-Dichloro-6-phenylpyrimidine disposal. I am trying to determine the chemical's properties, associated hazards, and regulatory guidelines for proper disposal.
Expanding Research Scope
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Initiating Disposal Protocol Design
I'm now starting a deep dive into this compound disposal. I'm focusing on pinpointing disposal procedures through targeted Google searches, looking for specific EPA, OSHA, and chemical safety data, hoping to identify the most crucial safety protocols and waste management methods. I will structure this information as a logical, step-by-step guide with diagrams and tables. I'm also planning to create a workflow diagram and summarize PPE and container specs. I intend to build a solid "why" and "how" behind each step.
Outlining Disposal Procedures
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Structuring the Response
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Defining the Framework
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Prioritizing Hazard Information
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Refining Actionable Steps
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Refining the Guide Structure
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I'm synthesizing hazard and procedural information. I am prioritizing a step-by-step approach. I will include waste segregation, containment, labeling, and storage instructions. Final disposal via incineration and spill cleanup will be addressed.
Finalizing Guide Structure
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Defining Guide Content
I've completed the initial information gathering, and am now structuring the guide. I'm focusing on incorporating hazard data, the step-by-step disposal procedures, and emergency protocols, along with the appropriate PPE requirements. Tables and a Graphviz diagram are planned to enhance clarity, and a solid referencing system will be included.
Defining Initial Content Structure
I'm now structuring the guide. I'll start with hazard identification, PPE requirements, and disposal workflows. Clear diagrams and tables will be included. A strong emphasis will be placed on clarity, ensuring that the guide is an understandable and practical resource. This initial outline will ensure a logical and complete presentation.
Defining Guide Structure
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 2,4-Dichloro-6-phenylpyrimidine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, technically grounded protocol for the safe handling of 2,4-Dichloro-6-phenylpyrimidine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
While a specific, verified Safety Data Sheet (SDS) for this compound is not broadly available, its chemical structure, featuring a dichloropyrimidine core, allows for a robust hazard assessment based on well-documented, structurally analogous compounds. Our procedural recommendations are derived from an expert synthesis of data for chemicals like 2,4-Dichloropyrimidine, 2,4-Dichloro-6-methylpyrimidine, and 4,6-Dichloropyrimidine.[1][2][3][4][5][6][7] This approach ensures that our safety protocols are built on a solid foundation of established chemical hazards.
Hazard Profile: Understanding the Risks
The primary hazards associated with the dichloropyrimidine functional group are significant and demand respect. Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Corrosive to Skin and Eyes: Dichloropyrimidines are classified as causing severe skin burns and serious eye damage (Category 1 or 1B).[1][4][5][7] Contact with the solid powder can react with moisture on the skin, leading to severe irritation or chemical burns.[8][9][10]
-
A Respiratory Irritant: Dust from the solid compound may cause respiratory tract irritation.[2][3][6] Inhalation of dust should be strictly avoided.
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[4]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance, whether through dermal exposure, eye contact, or inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is non-negotiable. The following protocol is designed to create a comprehensive barrier between the researcher and the chemical, addressing all potential routes of exposure.
Hand and Arm Protection: The First Line of Defense
Given the corrosive nature of dichloropyrimidines, robust hand protection is critical.
-
Glove Selection: Standard nitrile examination gloves are often insufficient for prolonged contact with corrosive chemicals.
-
Primary Recommendation: Use chemical-resistant gloves. Butyl rubber or thicker nitrile gloves are preferred. Always consult the glove manufacturer's compatibility chart for chlorinated organic compounds if available.
-
Double Gloving: For all procedures involving the transfer of solid material or handling of solutions, wearing two pairs of nitrile gloves is a mandatory minimum practice. The outer glove should be removed and disposed of immediately upon any known or suspected contact. The inner glove provides a secondary barrier during the doffing process.
-
-
Sleeves: To protect the wrist and forearm, ensure the outer pair of gloves is pulled over the cuff of your lab coat. For large-scale operations or when there is a significant risk of splashing, disposable, chemical-resistant sleeves are required.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious, irreversible eye damage necessitates stringent eye and face protection.
-
Minimum Requirement: Splash-proof safety goggles that form a seal around the eyes are mandatory at all times when the chemical is being handled.[8][11] Standard safety glasses with side shields do not provide adequate protection against the fine dust of corrosive solids or splashes from solutions.[11]
-
Enhanced Protection: When weighing or transferring the solid powder outside of a glove box, or when handling solutions in larger volumes (>50 mL), a full-face shield must be worn in addition to safety goggles .[12] The face shield protects the entire face from splashes and is a critical secondary barrier.[8]
Body Protection: Preventing Dermal Contact
-
Laboratory Coat: A clean, flame-retardant lab coat with long sleeves and knit cuffs is required. The lab coat must be fully buttoned to provide a continuous barrier.[2]
-
Chemical-Resistant Apron: When handling larger quantities (e.g., >100g of solid or >250 mL of solution) or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is necessary.[13]
Respiratory Protection: Eliminating Inhalation Hazards
All handling of this compound powder that could generate dust must be performed within a certified chemical fume hood.[8][9]
-
Engineering Controls as Primary Protection: The fume hood is the primary method of respiratory protection. Ensure the sash is lowered to the appropriate height.
-
When Respirators are Required: In the event of a large spill outside of a fume hood or a ventilation system failure, respiratory protection is essential. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 filter) is the minimum requirement.[12] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat and Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Inner Gloves: Don the first pair of gloves.
-
Goggles and Face Shield: Put on your safety goggles, followed by a face shield if the procedure requires it.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, trapping any contaminants. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat/Apron: Remove your lab coat and/or apron, rolling it so the contaminated outer surface is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again, turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Spill Management and Disposal
In the event of a spill, your immediate priority is personal safety.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Waste Disposal: All contaminated materials, including gloves, wipes, absorbent pads, and excess this compound, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container. The label must read "Hazardous Waste" and list the chemical constituents.
-
Do not mix this waste stream with other chemical waste unless you have confirmed compatibility.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal by trained professionals. High-temperature incineration is a common disposal method for chlorinated organic residues.[14]
Summary of PPE Requirements by Task
For quick reference, the following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair nitrile gloves | Safety Goggles | Lab Coat | Not required |
| Weighing Solid | Double pair nitrile gloves | Goggles and Face Shield | Lab Coat | Chemical Fume Hood |
| Small-Scale Solution Prep (<50mL) | Double pair nitrile gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Large-Scale Reaction (>250mL) | Double pair nitrile gloves | Goggles and Face Shield | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Double pair chemical-resistant gloves | Goggles and Face Shield | Lab Coat & Apron | NIOSH-approved respirator |
References
- Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
- Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
- Corrosive Materials. Princeton University Environmental Health and Safety. [Link]
- Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer. [Link]
- 2,4-Dichloropyrimidine - PubChem.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]
- 2,4-Dichloro-6-methylpyrimidine - PubChem.
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- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
